An In-depth Technical Guide on the Synthesis and Spectral Characterization of 4-Hydroxy-3-methoxybenzohydrazide
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 4-Hydroxy-3-methoxybenzohydrazide, a versatile intermediate in the development of various pharmaceutical compounds....
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 4-Hydroxy-3-methoxybenzohydrazide, a versatile intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
4-Hydroxy-3-methoxybenzohydrazide, also known as vanillic acid hydrazide, is typically synthesized through the hydrazinolysis of the corresponding ester, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the hydrazide and methanol as a byproduct.
Experimental Protocol:
A general and widely adopted procedure for the synthesis is as follows:
Reaction Setup: A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and hydrazine hydrate (a molar excess, typically 3-5 equivalents) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask.
Reflux: The reaction mixture is heated under reflux for a period of 6 to 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
Work-up: After completion of the reaction, the excess solvent and hydrazine hydrate are removed under reduced pressure.
Purification: The resulting crude product is then purified by recrystallization from a suitable solvent, commonly methanol or ethanol, to yield the pure 4-Hydroxy-3-methoxybenzohydrazide as a solid.
This synthetic approach is analogous to the preparation of other benzohydrazide derivatives, such as 4-methoxybenzohydrazide, where methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol.[1]
Synthesis workflow for 4-Hydroxy-3-methoxybenzohydrazide.
Spectral Characterization
The structural elucidation of the synthesized 4-Hydroxy-3-methoxybenzohydrazide is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.
2.1. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 4-Hydroxy-3-methoxybenzohydrazide are presented in Table 1. The spectrum is expected to show characteristic peaks for the O-H, N-H, C=O, and C-O functional groups.
Functional Group
Vibrational Mode
**Expected Wavenumber (cm⁻¹) **
Phenolic O-H
Stretching
3400 - 3200 (broad)
N-H (hydrazide)
Stretching
3350 - 3250
C-H (aromatic)
Stretching
3100 - 3000
C-H (methyl)
Stretching
2950 - 2850
C=O (amide I)
Stretching
1680 - 1630
N-H (amide II)
Bending
1620 - 1580
C=C (aromatic)
Stretching
1600 - 1450
C-O (methoxy)
Stretching
1280 - 1200 and 1050 - 1000
Table 1: Expected FT-IR Spectral Data for 4-Hydroxy-3-methoxybenzohydrazide.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group protons, the phenolic hydroxyl proton, and the hydrazide protons. The expected chemical shifts are detailed in Table 2.
Proton
Chemical Shift (δ, ppm)
Multiplicity
Integration
-NH₂ (hydrazide)
~4.3
Singlet
2H
-NH- (hydrazide)
~9.5
Singlet
1H
Aromatic C-H
6.8 - 7.5
Multiplet
3H
Phenolic -OH
~9.6
Singlet
1H
Methoxy (-OCH₃)
~3.8
Singlet
3H
Table 2: Expected ¹H NMR Spectral Data for 4-Hydroxy-3-methoxybenzohydrazide.
For a closely related compound, N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the OH proton at 9.55 ppm and a singlet for the NH proton at 11.68 ppm.[2] The methoxy protons appeared as a singlet at 3.84 ppm.[2]
2.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts are presented in Table 3.
Carbon
Expected Chemical Shift (δ, ppm)
C=O (carbonyl)
165 - 170
Aromatic C-O (phenol)
148 - 152
Aromatic C-O (methoxy)
147 - 151
Aromatic C-C (quaternary)
120 - 125
Aromatic C-H
110 - 125
Methoxy (-OCH₃)
~56
Table 3: Expected ¹³C NMR Spectral Data for 4-Hydroxy-3-methoxybenzohydrazide.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Hydroxy-3-methoxybenzohydrazide (C₈H₁₀N₂O₃), the expected molecular ion peak [M]⁺ would be observed at m/z 182.07.
Parameter
Value
Molecular Formula
C₈H₁₀N₂O₃
Molecular Weight
182.18 g/mol
[M]⁺ ion (m/z)
182.07
Table 4: Expected Mass Spectrometry Data for 4-Hydroxy-3-methoxybenzohydrazide.
The PubChem database lists the molecular formula as C8H10N2O3 and a molecular weight of 182.18 g/mol .[3]
Logical Flow of Characterization
The characterization process follows a logical progression to confirm the identity and purity of the synthesized compound.
Logical workflow for the spectral characterization of the synthesized compound.
This guide provides the essential details for the successful synthesis and thorough spectral characterization of 4-Hydroxy-3-methoxybenzohydrazide, which serves as a critical starting material for the synthesis of various biologically active molecules.[4] The provided protocols and expected data will be a valuable resource for researchers in the field.
An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Hydroxy-3-methoxyb...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Hydroxy-3-methoxybenzohydrazide (also known as Vanillic acid hydrazide). This compound serves as a crucial building block in the synthesis of various derivatives, particularly Schiff bases, which have shown promising biological activities.
Core Physicochemical Properties
4-Hydroxy-3-methoxybenzohydrazide is a solid, crystalline powder at room temperature.[1] Its structure, incorporating a vanilloid moiety and a hydrazide functional group, dictates its chemical reactivity and physical characteristics. The presence of both hydrogen bond donors and acceptors influences its solubility and crystal packing.
Table 1: Physicochemical and Computational Data for 4-Hydroxy-3-methoxybenzohydrazide
Solubility Profile
The compound's solubility is influenced by its dual hydrophilic and hydrophobic nature.
Water : It is generally soluble in water, a characteristic enhanced by the hydrophilic hydroxyl and hydrazide groups.[1]
Organic Solvents : It is also soluble in polar organic solvents like methanol and ethanol.[1]
Temperature : As is common with many solid solutes, its solubility typically increases with a rise in solvent temperature.[1]
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This compound is typically synthesized via the hydrazinolysis of the corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).
Protocol 1: Conventional Reflux Method
This method is adapted from the general synthesis of benzohydrazides.[4]
Reaction Setup : A mixture of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) and hydrazine hydrate (5-10 equivalents) is prepared in a round-bottom flask. Methanol is used as the solvent.
Reflux : The mixture is heated under reflux for approximately 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
Work-up : After the reaction is complete, the excess solvent and unreacted hydrazine hydrate are removed under reduced pressure (e.g., using a rotary evaporator).
Purification : The resulting crude solid is purified by recrystallization from a suitable solvent, typically methanol or ethanol, to yield the pure 4-Hydroxy-3-methoxybenzohydrazide product.[4]
Reaction Setup : Methyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (5 equivalents) are mixed in a microwave-safe reaction vessel.[5]
Irradiation : The mixture is subjected to microwave irradiation until the reaction is complete, as monitored by TLC.[5]
Work-up and Purification : The cooled reaction mixture is added to water. The precipitated solid is collected by filtration, washed, and recrystallized from 95% ethanol to afford the pure product.[5]
Synthesis of N'-substituted Benzohydrazide Derivatives (Schiff Bases)
4-Hydroxy-3-methoxybenzohydrazide is a common precursor for synthesizing hydrazone Schiff bases, which are investigated for various biological activities.
General Protocol for Schiff Base Formation
Condensation : 4-Hydroxy-3-methoxybenzohydrazide (1 equivalent) and a selected aldehyde or ketone (1 equivalent) are dissolved in a suitable solvent, such as ethanol or methanol.[6] A catalytic amount of acid (e.g., acetic acid) is often added.[4]
Reaction : The mixture is typically refluxed for 3-5 hours.[4][6]
Isolation : Upon cooling, the Schiff base product often precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried.
Purification : If necessary, the product is further purified by recrystallization.
Analytical Characterization
The structural confirmation of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives relies on standard spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify characteristic functional groups. Key peaks would include N-H stretching (hydrazide), O-H stretching (phenol), C=O stretching (amide), and C-O stretching (methoxy).[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure. The ¹H NMR spectrum provides information on the chemical environment of protons, including aromatic, methoxy, hydroxyl, and hydrazide protons.[2][7]
Mass Spectrometry (MS) : Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the compound.[2][7]
Elemental Analysis (CHN) : Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values to confirm the compound's empirical formula.
Visualized Workflow
General Synthesis and Characterization Workflow
The following diagram illustrates the typical workflow for the laboratory synthesis and subsequent analysis of benzohydrazide derivatives, starting from the corresponding ester.
Caption: General workflow for benzohydrazide synthesis and analysis.
Biological Context: Antiglycation Activity
Derivatives of 4-Hydroxy-3-methoxybenzohydrazide, particularly its Schiff bases, have been evaluated for their antiglycation activity.[4][8] Glycation is the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. The inhibitory potential of these compounds against protein glycation suggests their therapeutic potential in mitigating diseases associated with high glycation stress.[4] Compounds with hydroxyl groups, especially in the para position, have been noted to be effective inhibitors of glycoxidation.[8]
Caption: Inhibition of advanced glycation end-product (AGE) formation.
4-Hydroxy-3-methoxybenzohydrazide CAS number and molecular structure
CAS Number: 100377-63-7 Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxybenzohydrazide, a versatile molecule with significant poten...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 100377-63-7
Molecular Formula: C₈H₁₀N₂O₃
Molecular Weight: 182.18 g/mol
This technical guide provides a comprehensive overview of 4-Hydroxy-3-methoxybenzohydrazide, a versatile molecule with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological activities.
Molecular Structure
The molecular structure of 4-Hydroxy-3-methoxybenzohydrazide features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a hydrazide (-CONHNH₂) functional group.
A summary of the key physicochemical properties of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
The synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives, such as Schiff bases, is well-documented in the scientific literature. A common and efficient method involves the condensation reaction between an appropriate aldehyde and a hydrazide.
Experimental Protocol: Synthesis of a 4-Hydroxy-3-methoxybenzohydrazide Derivative
This protocol describes the synthesis of a Schiff base derivative, N′-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, which incorporates the core structure of interest.
Materials:
4-hydroxy-3-methoxybenzaldehyde
4-methoxybenzohydrazide
95% Ethanol
Procedure:
Dissolve 0.1 mmol of 4-hydroxy-3-methoxybenzaldehyde in 50 ml of 95% ethanol.[3]
Add 0.1 mmol of 4-methoxybenzohydrazide to the solution.[3]
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
After the reaction is complete, remove the excess ethanol by distillation.[3]
The resulting solid product is filtered and washed with ethanol.[3]
For further purification, colorless block-like crystals can be obtained by slow evaporation from a 95% ethanol solution at room temperature.[3]
The synthesis workflow is depicted in the following diagram:
Synthesis of a 4-Hydroxy-3-methoxybenzohydrazide derivative.
Biological Activities and Potential Applications
Derivatives of 4-Hydroxy-3-methoxybenzohydrazide have demonstrated a range of biological activities, highlighting their potential for the development of novel therapeutic agents.
Antiglycation Activity
Several studies have investigated the antiglycation properties of benzoylhydrazones derived from 4-Hydroxy-3-methoxybenzohydrazide. Glycation is a non-enzymatic reaction between proteins and sugars, and its inhibition is a therapeutic target for preventing diabetic complications. Certain derivatives have shown potent antiglycation activity, with some compounds exhibiting greater efficacy than the standard drug, rutin.[2] The presence and position of hydroxyl groups on the aromatic rings are critical for this activity.[2]
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Novel derivatives of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide have been synthesized and evaluated as tyrosinase inhibitors.[4] Some of these compounds have displayed significant anti-tyrosinase activity, with competitive inhibition kinetics observed for the most potent derivatives.[4] Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the tyrosinase enzyme.[4]
The general mechanism of action for many hydrazone derivatives involves their ability to chelate metal ions within the active sites of metalloenzymes or to scavenge free radicals, thereby mitigating oxidative stress.
The logical relationship for its application in tyrosinase inhibition is as follows:
Mechanism of tyrosinase inhibition.
Conclusion
4-Hydroxy-3-methoxybenzohydrazide serves as a valuable scaffold in the design and synthesis of novel bioactive compounds. Its derivatives have shown promising results as antiglycation agents and tyrosinase inhibitors, warranting further investigation for their therapeutic potential. The straightforward synthesis and the tunability of its chemical structure make it an attractive starting point for the development of new drugs targeting a variety of diseases. Future research should focus on optimizing the structure-activity relationships of its derivatives to enhance their potency and selectivity.
The Multifaceted Biological Activities of 4-Hydroxy-3-methoxybenzohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3-methoxybenzohydrazide, a derivative of the naturally occurring phenolic compound vanillic acid, serves as a versatile scaffold for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methoxybenzohydrazide, a derivative of the naturally occurring phenolic compound vanillic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities. These derivatives, often incorporating hydrazone linkages, have garnered considerable attention in medicinal chemistry due to their potential therapeutic applications. This technical guide provides an in-depth overview of the diverse biological activities of 4-Hydroxy-3-methoxybenzohydrazide derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activities
Derivatives of 4-hydroxy-3-methoxybenzohydrazide have demonstrated a broad spectrum of pharmacological effects, which are largely attributed to the presence of the hydrazone group (-CO-NH-N=CH-) and the phenolic moiety. These structural features contribute to their ability to interact with various biological targets.
Anticancer Activity
Hydrazone derivatives of 4-hydroxy-3-methoxybenzohydrazide have emerged as a promising class of anticancer agents.[1] Numerous studies have reported their cytotoxic effects against a range of human cancer cell lines. For instance, certain hydrazide-hydrazone derivatives have shown potent activity against human liver (HepG2) and leukaemia (Jurkat) cancer cell lines, with IC50 values significantly lower than the standard anticancer drug 5-Fluorouracil.[2] Some compounds have demonstrated selectivity towards specific cancer cell lines, such as prostate cancer (PPC-1) and melanoma (IGR39).[3] The anticancer mechanism of these derivatives is believed to involve the induction of apoptosis and cell cycle arrest. For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1.[4]
Antimicrobial Activity
The antimicrobial properties of 4-hydroxy-3-methoxybenzohydrazide derivatives are well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5][6] Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The presence and position of hydroxyl groups on the aromatic ring have been shown to be important for enhancing antimicrobial activity.[6] Some Schiff base derivatives have also shown remarkable antibacterial effects against Streptococcus pneumoniae, Haemophilus influenzae, and Enterococcus faecalis.[7] The proposed mechanism of antibacterial action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[8]
Antioxidant Activity
Many 4-hydroxy-3-methoxybenzohydrazide derivatives exhibit significant antioxidant properties, which are often attributed to the phenolic hydroxyl group that can act as a hydrogen donor to scavenge free radicals.[5][9] Their radical-scavenging activities have been evaluated using various assays, including the DPPH and ABTS methods.[10] Vanillic acid itself has been shown to have potent antioxidant effects by scavenging free radicals and protecting against oxidative stress-related damage.[9][11][12] The antioxidant capacity of these derivatives makes them potential candidates for mitigating oxidative stress-related diseases.
Enzyme Inhibition
Derivatives of 4-hydroxy-3-methoxybenzohydrazide have been investigated as inhibitors of several enzymes implicated in disease pathogenesis.
Tyrosinase Inhibition: Certain (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives have shown promising inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. One such derivative exhibited competitive inhibition with an IC50 value comparable to the standard inhibitor, kojic acid.[13]
Aldose Reductase Inhibition: Novel acyl hydrazones derived from vanillin have demonstrated potent inhibition of aldose reductase, an enzyme involved in the polyol pathway and implicated in diabetic complications. Some of these compounds were found to be significantly more effective than the standard drug epalrestat.[14][15]
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibition: As mentioned earlier, vanillic acylhydrazone derivatives have been developed as potent inhibitors of E. coli FabH, exhibiting strong broad-spectrum antibacterial activity.[8]
Antiglycation Activity: Several 4-methoxybenzoylhydrazones have shown potent antiglycation activity, with some compounds being more active than the standard, rutin. This activity is crucial in preventing the formation of advanced glycation end products (AGEs) implicated in diabetic complications.[16]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various 4-Hydroxy-3-methoxybenzohydrazide derivatives as reported in the literature.
This section provides a detailed methodology for key experiments cited in the literature for evaluating the biological activities of 4-hydroxy-3-methoxybenzohydrazide derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Agar Well Diffusion for Antimicrobial Screening
This method is used to assess the antimicrobial activity of the compounds.
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 x 10^8 CFU/mL) is prepared.
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
Incubation: The plates are incubated at 37°C for 24 hours.
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at 517 nm.
Reaction Mixture: A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution.
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Visualizations
The following diagrams illustrate key concepts related to the biological activities of 4-hydroxy-3-methoxybenzohydrazide derivatives.
Caption: General workflow for the synthesis and biological evaluation of 4-Hydroxy-3-methoxybenzohydrazide derivatives.
Caption: Postulated mechanism of anticancer activity for hydrazone derivatives.
Caption: Mechanism of free radical scavenging by phenolic hydrazone derivatives.
Unraveling the Multifaceted Mechanisms of 4-Hydroxy-3-methoxybenzohydrazide Compounds: A Technical Guide
For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the mechanisms of action of 4-Hydroxy-3-methoxybenzo...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. These compounds, often synthesized from the naturally occurring vanillin, have emerged as promising scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document consolidates key findings on their enzyme inhibitory, antiglycation, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanisms of Action
The primary mechanisms through which 4-Hydroxy-3-methoxybenzohydrazide compounds exert their biological effects are:
Enzyme Inhibition: A significant body of research highlights the potent inhibitory effects of these compounds on various enzymes, most notably tyrosinase, which is a key enzyme in melanin biosynthesis. This makes them attractive candidates for development as skin-lightening agents and for treating hyperpigmentation disorders.
Antiglycation Activity: These compounds have demonstrated the ability to inhibit the non-enzymatic glycation of proteins, a process implicated in the long-term complications of diabetes mellitus. By preventing the formation of advanced glycation end-products (AGEs), they hold therapeutic potential in managing diabetic sequelae.
Antibacterial Activity: Several derivatives of 4-Hydroxy-3-methoxybenzohydrazide have shown promising activity against a range of bacterial strains. Their ability to disrupt bacterial growth suggests their potential as novel antimicrobial agents.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of various 4-Hydroxy-3-methoxybenzohydrazide derivatives from published studies.
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Tyrosinase Inhibition Assay
This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials and Reagents:
Mushroom Tyrosinase (EC 1.14.18.1)
L-3,4-dihydroxyphenylalanine (L-DOPA)
50 mM Sodium Phosphate Buffer (pH 6.8)
Test compounds (dissolved in DMSO)
Kojic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare a 1000 units/mL solution of mushroom tyrosinase in cold sodium phosphate buffer.
Prepare a 10 mM solution of L-DOPA in sodium phosphate buffer.
Prepare serial dilutions of the test compounds and kojic acid in the buffer. The final DMSO concentration should be below 1%.
In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound/control dilution, and 20 µL of the tyrosinase solution to the test wells.
For the negative control, add 60 µL of buffer and 20 µL of tyrosinase solution. For the blank, add 80 µL of buffer.
Pre-incubate the plate at 25°C for 10 minutes.
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes.
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
In Vitro Antiglycation Assay (BSA-Glucose Model)
This assay measures the ability of a compound to inhibit the formation of fluorescent advanced glycation end-products (AGEs) from the reaction of bovine serum albumin (BSA) and glucose.
Materials and Reagents:
Bovine Serum Albumin (BSA)
Glucose
Potassium Phosphate Buffer (0.2 M, pH 7.4)
Test compounds (dissolved in a suitable solvent)
Aminoguanidine (positive control)
Microplate spectrofluorometer
Procedure:
Prepare a solution containing 10 mg/mL BSA and 500 mM glucose in phosphate buffer.
Add the test compound at various concentrations to the BSA-glucose solution.
A positive control with aminoguanidine and a negative control without any inhibitor are also prepared.
The reaction mixtures are incubated at 37°C for one week.
After incubation, the fluorescence intensity of the samples is measured at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
The percentage of inhibition is calculated by comparing the fluorescence intensity of the test samples with that of the negative control.
Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)
This method qualitatively assesses the antibacterial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
Materials and Reagents:
Test bacterial strains
Mueller-Hinton Agar (MHA) plates
Sterile paper disks (6 mm diameter)
Test compounds (dissolved in a suitable solvent)
Standard antibiotic disks (positive control)
Sterile saline solution (0.85%)
0.5 McFarland turbidity standard
Sterile cotton swabs
Procedure:
Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.
Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry in a sterile environment.
Aseptically place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated MHA plate.
Invert the plates and incubate at 37°C for 18-24 hours.
After incubation, measure the diameter of the zone of inhibition (clear zone around the disk where no bacterial growth is visible) in millimeters.
Signaling Pathways and Molecular Interactions
The therapeutic potential of 4-Hydroxy-3-methoxybenzohydrazide and its core structure, vanillic acid, extends beyond direct enzyme inhibition to the modulation of key cellular signaling pathways.
PI3K/Akt/β-Catenin Pathway
Vanillic acid has been shown to activate the PI3K/Akt pathway, which in turn leads to the phosphorylation and activation of β-catenin. This pathway is crucial for cell proliferation and survival.[1]
Caption: Vanillic Acid-mediated activation of the PI3K/Akt/β-catenin signaling pathway.
mTOR/p70S6K and Raf/MEK/ERK Pathways
In the context of cancer, vanillic acid has been found to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α) by inhibiting the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK signaling pathways.[2] This action can impede tumor angiogenesis and proliferation.
Caption: Inhibition of mTOR and Raf/MEK/ERK pathways by Vanillic Acid, leading to reduced HIF-1α synthesis.
Nrf-2 Detoxification Pathway
Vanillic acid has been observed to induce the expression of Phase II detoxifying enzymes, such as GSTA-5, through the activation of the Nrf-2 signaling pathway.[3] This mechanism contributes to its protective effects against carcinogen-induced cellular damage.
In Vitro Antioxidant Activity of Novel Benzoyl Hydrazone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating the detrimental effects of oxidative stress implicated in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The search for novel antioxidant compounds is a cornerstone of drug discovery, aimed at combating the detrimental effects of oxidative stress implicated in a wide array of human diseases. Among the diverse chemical scaffolds explored, benzoyl hydrazones have emerged as a promising class of molecules demonstrating significant antioxidant potential. Their unique structural features, including the azomethine group (-NHN=CH-), contribute to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1][2] This technical guide provides an in-depth overview of the in vitro antioxidant activity of novel benzoyl hydrazone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant signaling pathways.
Quantitative Antioxidant Activity Data
The antioxidant capacity of benzoyl hydrazone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant strength of a compound, with lower values indicating higher potency. The following table summarizes the IC50 values for selected benzoyl hydrazone compounds from different studies, showcasing their activity in various antioxidant assays.
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide methodologies for key in vitro antioxidant assays commonly employed for benzoyl hydrazone compounds.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[6][7]
Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[6][7]
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.[6][7]
Sample Preparation: Dissolve the benzoyl hydrazone compounds in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution.[6] Further dilute to obtain a series of concentrations.
Reaction: Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution (e.g., 100 µL) in a 96-well plate or a cuvette.[6]
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[6]
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[8]
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore.[6]
Principle: The reduction of the pre-formed ABTS•+ by an antioxidant leads to a decrease in absorbance at approximately 734 nm.[6]
Procedure:
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][9]
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds as described for the DPPH assay.
Reaction: Add a small volume of the sample solution (e.g., 20 µL) to the ABTS•+ working solution (e.g., 180 µL).[6]
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6-10 minutes) in the dark.[6]
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[9]
Superoxide Radical (O2•−) Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are highly reactive oxygen species.
Principle: Superoxide radicals are generated in a non-enzymatic (e.g., PMS-NADH) or enzymatic (e.g., xanthine/xanthine oxidase) system and reduce a detector molecule such as nitroblue tetrazolium (NBT) to a colored formazan product. The presence of an antioxidant inhibits this reduction.[10][11][12]
Procedure (PMS-NADH system):
Reagent Preparation: Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (e.g., 62.4 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]
Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds.
Reaction: In a 96-well plate, mix the sample solution, NADH solution, and NBT solution. Initiate the reaction by adding the PMS solution.[11]
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2-5 minutes).[11]
Measurement: Measure the absorbance at 560 nm.[11]
Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.[11]
Metal Chelating (Ferrous Ion, Fe2+) Assay
This assay assesses the ability of a compound to chelate ferrous ions (Fe2+), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[13]
Principle: The compound competes with a chromogenic indicator (e.g., ferrozine) for the binding of Fe2+. In the presence of a chelating agent, the formation of the colored ferrozine-Fe2+ complex is disrupted, leading to a decrease in color intensity.[13][14]
Procedure:
Reagent Preparation: Prepare solutions of FeCl2 (e.g., 2 mM) and ferrozine (e.g., 5 mM) in water or a suitable buffer.[13]
Sample Preparation: Prepare various concentrations of the benzoyl hydrazone compounds.
Reaction: Mix the sample solution with the FeCl2 solution.[13]
Incubation: Incubate the mixture for a short period to allow for chelation.
Color Development: Add the ferrozine solution to the mixture.[13]
Incubation: Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for the formation of the ferrozine-Fe2+ complex.[13]
Measurement: Measure the absorbance at 562 nm.[13][15]
Calculation: The percentage of metal chelating activity is calculated, and the IC50 value is determined.[14]
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of the antioxidant activity of novel benzoyl hydrazone compounds.
Caption: Generalized workflow for antioxidant activity screening of benzoyl hydrazones.
Potential Antioxidant Mechanism of Action
Benzoyl hydrazones can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response. One such critical pathway is the Nrf2-Keap1 pathway.
Caption: Potential modulation of the Nrf2-Keap1 signaling pathway by benzoyl hydrazones.
Unveiling the Anticancer Potential of 4-Hydroxy-3-methoxybenzohydrazide Schiff Bases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Schiff bases derived from 4-hydroxy-3-methoxybenzohydrazide (a vanillin derivative) have emerged as a promising class of compounds in the field of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schiff bases derived from 4-hydroxy-3-methoxybenzohydrazide (a vanillin derivative) have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating significant potential as anticancer agents. This technical guide provides an in-depth overview of the synthesis, characterization, and anticancer properties of these compounds. It summarizes key quantitative data on their cytotoxic effects against various cancer cell lines, details the experimental protocols for their evaluation, and elucidates the proposed mechanisms of action, including the induction of apoptosis through specific signaling pathways. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular pathways, offering a clear and comprehensive resource for researchers in oncology and drug discovery.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Schiff bases, characterized by the presence of an azomethine (-HC=N-) group, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of Schiff bases derived from 4-hydroxy-3-methoxybenzohydrazide, incorporating the vanillin moiety, have drawn considerable interest. This scaffold is believed to contribute to their biological activity, potentially through interactions with various cellular targets. This guide explores the synthesis, cytotoxic efficacy, and mechanistic underpinnings of this specific class of Schiff bases as potential anticancer therapeutics.
Synthesis and Characterization
The synthesis of 4-Hydroxy-3-methoxybenzohydrazide Schiff bases is typically achieved through a condensation reaction between 4-hydroxy-3-methoxybenzohydrazide and a variety of substituted aldehydes or ketones.
General Synthesis Protocol
A common method for the synthesis of these Schiff bases involves the following steps[1][2]:
Preparation of 4-Hydroxy-3-methoxybenzohydrazide: This intermediate is synthesized by refluxing methyl 4-hydroxy-3-methoxybenzoate with hydrazine hydrate.
Schiff Base Formation: An equimolar amount of 4-hydroxy-3-methoxybenzohydrazide is reacted with a selected aldehyde or ketone in a suitable solvent, such as ethanol. The reaction mixture is then refluxed for a specific duration, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is filtered, washed with a cold solvent, and purified by recrystallization to yield the final Schiff base product.
The synthesized compounds are then characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry, to confirm their chemical structures.
In Vitro Anticancer Activity
The anticancer potential of 4-Hydroxy-3-methoxybenzohydrazide Schiff bases has been evaluated against a range of human cancer cell lines. The cytotoxicity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC50 values of various 4-Hydroxy-3-methoxybenzohydrazide Schiff bases and their metal complexes against different cancer cell lines.
Note: The specific structures of the ligands (e.g., L2H) are detailed in the cited literature. The conversion of µg/mL to µM depends on the molecular weight of the compound.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer activity of these Schiff bases is mediated through the induction of apoptosis, or programmed cell death, in cancer cells. The proposed mechanism often involves the intrinsic or mitochondrial pathway.
A newly developed Schiff's base, potassium-N-(2-hydroxy-3-methoxy-benzaldehyde)-alaninate (PHMBA), has been shown to induce apoptosis and necrosis in both doxorubicin-sensitive and -resistant leukemia cells.[4] This effect is associated with oxidative stress and the mitochondrial pathway.[4] The generation of reactive oxygen species (ROS) appears to be a key event, leading to mitochondrial dysfunction and the subsequent activation of apoptotic cascades.[4]
Signaling Pathway
The induction of apoptosis by these Schiff bases can be visualized as a multi-step process:
Caption: Proposed apoptotic pathway induced by 4-Hydroxy-3-methoxybenzohydrazide Schiff bases.
This pathway highlights the central role of ROS generation and mitochondrial-mediated events in triggering cancer cell death.
Experimental Protocols
This section provides a detailed methodology for the key experiments used to evaluate the anticancer properties of 4-Hydroxy-3-methoxybenzohydrazide Schiff bases.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2,500 cells/well and allowed to adhere overnight.
Compound Treatment: The synthesized Schiff bases are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µg/mL) in the cell culture medium.[5] The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).
MTT Addition: After incubation, 100 µL of a 0.5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.[6]
Protocol:
Cell Treatment: Cells are grown on coverslips and treated with the Schiff base at its IC50 concentration for a predetermined time.
Fixation: The cells are washed with PBS and fixed with a suitable fixative (e.g., 4% paraformaldehyde).
Staining: The fixed cells are incubated with a DAPI staining solution.
Visualization: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei (apoptotic bodies).[6]
Experimental and Synthesis Workflow
The overall process from synthesis to the evaluation of anticancer properties can be visualized in the following workflow diagram.
A Technical Guide to the Antimicrobial Evaluation of 4-Hydroxy-3-methoxybenzohydrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the synthesis and antimicrobial evaluation of 4-Hydroxy-3-methoxybenzohydrazide and its related...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and antimicrobial evaluation of 4-Hydroxy-3-methoxybenzohydrazide and its related hydrazone derivatives. Hydrazide-hydrazones are a significant class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The presence of the azomethine group (–NH–N=CH–) is often considered a key pharmacophore responsible for their biological significance.[2] This guide details the synthetic pathways, potential mechanisms of action, and standardized protocols for evaluating the antimicrobial efficacy of these compounds.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
The synthesis of aroyl hydrazones, including derivatives of 4-Hydroxy-3-methoxybenzohydrazide, is typically a two-step process. The initial step involves the formation of a hydrazide from its corresponding ester by reacting it with hydrazine hydrate. Subsequently, the synthesized hydrazide is condensed with an appropriate aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid, to yield the final hydrazide-hydrazone derivative.[3][4]
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Antimicrobial Activity
Derivatives of 4-Hydroxy-3-methoxybenzohydrazide have demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde are active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3] The antimicrobial potency of these derivatives often surpasses that of the parent hydrazides.[3] The presence, number, and position of hydroxyl groups on the aromatic rings can significantly enhance the antimicrobial effects.[3][4]
Quantitative Antimicrobial Data
The following table summarizes the reported antimicrobial activities for derivatives of 4-hydroxybenzohydrazide.
Hydrazide derivatives are proposed to exert their antimicrobial effects by targeting various essential cellular processes in microorganisms. The exact mechanism can differ based on the specific structure of the compound.[1] Key reported mechanisms include the inhibition of enzymes crucial for cell wall synthesis and the disruption of DNA replication.[1][2]
Caption: Potential antimicrobial mechanisms of action for hydrazide derivatives.
Detailed Experimental Protocols
Accurate evaluation of antimicrobial activity requires standardized and reproducible experimental methods. The following protocols are widely used for screening and quantifying the efficacy of novel antimicrobial agents like 4-Hydroxy-3-methoxybenzohydrazide derivatives.
Protocol 1: General Synthesis of Hydrazide-Hydrazone Derivatives
This protocol outlines the laboratory procedure for synthesizing hydrazide-hydrazone compounds.[1]
Dissolution: Dissolve the carboxylic acid hydrazide (1 mmol) in a suitable solvent (e.g., 25 mL of ethanol) within a reaction flask.
Addition of Carbonyl: Add the selected aldehyde or ketone (1 mmol) to the solution.
Catalysis: Introduce a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
Reflux: Heat the mixture to reflux for a period of 3-4 hours, ensuring constant stirring.
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).
Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold solvent to remove impurities and dry it under reduced pressure. For higher purity, the product can be recrystallized from an appropriate solvent.[1]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after incubation.[2][6] This method is considered the "gold standard" for determining the susceptibility of organisms to antimicrobials.[6]
Preparation of Compound Stock Solution: Dissolve the synthesized hydrazone derivative in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[7]
Microtiter Plate Preparation: Add 100 µL of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.[1][7]
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row, discarding the final 100 µL from the last well.[1] This creates a gradient of compound concentrations.
Preparation of Microbial Inoculum: Culture the test microorganism in the appropriate broth overnight at a suitable temperature (e.g., 37°C for bacteria). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
Inoculation: Add 10 µL of the standardized and diluted microbial suspension to each well (except for a sterility control well, which contains only broth).[1]
Controls: Prepare a positive control (broth + inoculum + standard antibiotic), a growth control (broth + inoculum + solvent), and a sterility control (broth only).[1]
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[1]
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3: Agar Disc Diffusion Method
This method serves as a preliminary, qualitative test to screen for the antimicrobial activity of synthesized compounds.[7] It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism. A zone of inhibition around the disc indicates antimicrobial activity.[7]
Crystal Structure Analysis of 4-Hydroxy-3-methoxybenzohydrazide and Its Derivatives: A Technical Guide
Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 4-Hydroxy-3-methoxybenzohydrazide (vanillic acid hydrazide) has not been publicly reported. This guide, therefore, provides a...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 4-Hydroxy-3-methoxybenzohydrazide (vanillic acid hydrazide) has not been publicly reported. This guide, therefore, provides a comprehensive overview of the synthesis and crystal structure analysis of its closely related and extensively studied Schiff base derivatives. The methodologies and structural features discussed herein provide valuable insights into the probable solid-state behavior of the parent hydrazide.
Introduction
4-Hydroxy-3-methoxybenzohydrazide, a derivative of the naturally occurring vanillic acid, is a versatile molecule in medicinal chemistry and materials science. Its derivatives, particularly hydrazones formed via condensation with various aldehydes, have garnered significant attention for their diverse biological activities. The three-dimensional arrangement of atoms and molecules in the solid state, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships, polymorphism, and physicochemical properties. This guide details the experimental protocols and structural characteristics of these important compounds.
Synthesis and Crystallization
The synthesis of 4-Hydroxy-3-methoxybenzohydrazide derivatives typically involves a two-step process. First, 4-Hydroxy-3-methoxybenzohydrazide is synthesized from its corresponding ester. Subsequently, it is condensed with an appropriate aldehyde or ketone to form the Schiff base hydrazone.
General Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
A common synthetic route involves the condensation reaction between 4-Hydroxy-3-methoxybenzohydrazide and an aldehyde.[1]
Experimental Protocol:
Dissolve equimolar amounts of 4-Hydroxy-3-methoxybenzohydrazide and the desired aldehyde in a suitable solvent, such as ethanol or methanol.[2][3]
The mixture is often refluxed for several hours to ensure the completion of the reaction.[2]
Upon cooling, the resulting Schiff base derivative often precipitates out of the solution.
The solid product is collected by filtration, washed with a cold solvent, and dried.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[2][4]
Crystal Structure Analysis by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement in a crystalline solid.[5]
Data Collection and Processing
Experimental Protocol:
A suitable single crystal is mounted on a diffractometer.
X-ray diffraction data is collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.
The collected data is then processed, which includes integration of reflection intensities and corrections for absorption.
Structure Solution and Refinement
Experimental Protocol:
The crystal structure is solved using direct methods or Patterson methods.
The structural model is then refined using full-matrix least-squares on F².
Hydrogen atoms are typically located in difference Fourier maps or placed in calculated positions and refined using a riding model.
Structural Insights from Derivatives of 4-Hydroxy-3-methoxybenzohydrazide
The crystal structures of numerous Schiff base derivatives of 4-Hydroxy-3-methoxybenzohydrazide have been determined, revealing key structural features.
Crystallographic Data
The following table summarizes the crystallographic data for a selection of 4-Hydroxy-3-methoxybenzohydrazide derivatives.
A recurring feature in the crystal structures of these derivatives is the presence of extensive hydrogen bonding networks. These interactions, including N—H···O, O—H···N, and O—H···O, play a crucial role in stabilizing the crystal packing, often linking molecules into one-, two-, or three-dimensional supramolecular architectures.[6][7] The dihedral angle between the aromatic rings in these molecules varies, indicating different degrees of twisting in the molecular conformation.[6][7]
Other Analytical Techniques
In conjunction with single-crystal X-ray diffraction, other analytical techniques are essential for a comprehensive characterization of these compounds.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule. The FT-IR spectra of hydrazide derivatives typically show absorption bands for N-H, C=O (amide), and C=N groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure in solution, helping to confirm the successful synthesis of the target compound.[9][10]
Computational Studies
Density Functional Theory (DFT): DFT calculations are often employed to complement experimental data. These theoretical studies can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of the molecules, providing deeper insights into their reactivity and behavior.[11][12]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of 4-Hydroxy-3-methoxybenzohydrazide derivatives.
An In-depth Technical Guide on the Solubility and Stability of 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the critical physicochemical properties of 4-Hydroxy-3-methoxybenzohydrazide (Vanillic Acid Hydrazide), a compound o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physicochemical properties of 4-Hydroxy-3-methoxybenzohydrazide (Vanillic Acid Hydrazide), a compound of interest in pharmaceutical research. Due to the limited availability of public data on its solubility and stability, this document provides a comprehensive framework for determining these parameters. It includes detailed experimental protocols for equilibrium solubility assessment using the shake-flask method and for evaluating chemical stability through forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. The methodologies are supported by templates for data presentation and visual workflows to guide researchers in generating reliable and reproducible data for drug development and formulation activities.
Introduction
4-Hydroxy-3-methoxybenzohydrazide, a derivative of vanillic acid, is a molecule with potential applications in medicinal chemistry. A thorough understanding of its solubility and stability is fundamental for its advancement as a drug candidate. Solubility influences bioavailability and formulation design, while stability data is crucial for determining storage conditions, shelf-life, and identifying potential degradation products.
Currently, there is a notable lack of comprehensive public data regarding the quantitative solubility and degradation kinetics of 4-Hydroxy-3-methoxybenzohydrazide. This guide is therefore designed to empower researchers by providing robust, adaptable experimental protocols to systematically characterize these essential properties.
Solubility Profile
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility is typically determined in a range of aqueous and organic solvents.
Predicted Solubility Characteristics
Based on its chemical structure, which includes a hydrophilic hydrazide group and a phenolic hydroxyl group, as well as a more hydrophobic aromatic ring and methoxy group, 4-Hydroxy-3-methoxybenzohydrazide is expected to exhibit some solubility in polar solvents. Its solubility in water may be limited but is likely enhanced in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
Quantitative Solubility Data
The following table is provided as a template for researchers to populate with experimentally determined solubility data for 4-Hydroxy-3-methoxybenzohydrazide.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][2]
Objective: To determine the concentration of 4-Hydroxy-3-methoxybenzohydrazide in a saturated solution of a specific solvent at a controlled temperature.
Materials:
4-Hydroxy-3-methoxybenzohydrazide (high purity)
Selected solvents (HPLC grade)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.45 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
Preparation of Saturated Solution: Add an excess amount of solid 4-Hydroxy-3-methoxybenzohydrazide to a glass vial containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the vials to further separate the solid material.
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated HPLC method to determine the concentration of the dissolved compound.
HPLC Method Parameters (Example):
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined from the UV spectrum of 4-Hydroxy-3-methoxybenzohydrazide (e.g., λmax).
Injection Volume: 10-20 µL
Quantification: Use a calibration curve prepared from standard solutions of 4-Hydroxy-3-methoxybenzohydrazide of known concentrations.
Caption: Experimental workflow for the shake-flask solubility determination method.
Stability Profile
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation (stress testing) is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6]
Forced Degradation Studies
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to generate degradation products.[7] These studies are critical for developing and validating stability-indicating analytical methods.[4][6]
The following table summarizes the recommended conditions for forced degradation studies based on ICH guidelines and can be used to record the experimental outcomes.[8]
Stress Condition
Reagent/Parameters
Time
Temperature
% Degradation
No. of Degradants
Observations
Hydrolytic
Acidic
0.1 M HCl
2, 8, 24 h
60 °C
Basic
0.1 M NaOH
2, 8, 24 h
60 °C
Neutral
Purified Water
24 h
60 °C
Oxidative
3% H₂O₂
2, 8, 24 h
Room Temp
Photolytic
Solid State
ICH Q1B Option 2
Ambient
Solution State
(1.2 million lux hours &
Ambient
(in Methanol/Water)
200 W h/m²)
Thermal
Solid State
24, 48, 72 h
80 °C
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of 4-Hydroxy-3-methoxybenzohydrazide under various stress conditions and to generate potential degradation products for the development of a stability-indicating assay.
Stock Solution Preparation: Prepare a stock solution of 4-Hydroxy-3-methoxybenzohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Stress Condition Application:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60 °C and withdraw aliquots at specified time points. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at 60 °C and withdraw aliquots. Neutralize with 0.1 M HCl before analysis.
Neutral Hydrolysis: Mix the stock solution with purified water. Keep the sample at 60 °C and withdraw aliquots.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature in the dark and withdraw aliquots.
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark under the same conditions.
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. An HPLC system with a Diode Array Detector (DAD) is recommended to check for peak purity.
Caption: General workflow for forced degradation (stability) studies.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the solubility and stability of 4-Hydroxy-3-methoxybenzohydrazide. While pre-existing data is scarce, the detailed protocols for the shake-flask method and forced degradation studies offer a clear path for researchers to generate the necessary data. Adherence to these standardized methods will ensure the production of high-quality, reliable data essential for the informed progression of 4-Hydroxy-3-methoxybenzohydrazide in the drug development pipeline, facilitating robust formulation design and accurate shelf-life prediction.
Green Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Schiff Bases: Protocols and Applications
Application Notes for Researchers, Scientists, and Drug Development Professionals The development of eco-friendly synthetic methods in medicinal chemistry is of paramount importance for sustainable drug discovery. This d...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes for Researchers, Scientists, and Drug Development Professionals
The development of eco-friendly synthetic methods in medicinal chemistry is of paramount importance for sustainable drug discovery. This document provides detailed protocols for the green synthesis of Schiff bases derived from 4-Hydroxy-3-methoxybenzohydrazide, also known as vanillin hydrazide. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and antitumor properties. The protocols outlined below utilize green chemistry principles such as solvent-free reactions, microwave irradiation, and ultrasound-assisted synthesis to minimize environmental impact.
Introduction
Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from vanillin (4-hydroxy-3-methoxybenzaldehyde) are particularly noteworthy. The incorporation of the vanillin moiety can confer significant biological activity. Green synthetic approaches to these molecules offer numerous advantages over conventional methods, including shorter reaction times, higher yields, and the reduction or elimination of hazardous solvents.[3][4][5]
General Experimental Workflow
The overall process for synthesizing and evaluating 4-Hydroxy-3-methoxybenzohydrazide Schiff bases involves the initial synthesis of the hydrazide intermediate, followed by the condensation reaction to form the Schiff base, and subsequent characterization and biological screening.
Caption: General workflow for the synthesis and evaluation of Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This initial step involves the conversion of a vanillin ester (e.g., methyl vanillate) to the corresponding hydrazide. This can be achieved through microwave-assisted synthesis for a more rapid and efficient reaction.
Materials:
Methyl vanillate (or other suitable ester of vanillic acid)
Hydrazine hydrate (80-99%)
Ethanol
Procedure (Microwave-Assisted):
In a beaker suitable for microwave synthesis, combine methyl vanillate (0.05 mol) and hydrazine hydrate (0.15 mol).[6]
Add a minimal amount of ethanol to create a slurry and stir thoroughly.[6]
Place the beaker in a microwave reactor and irradiate for approximately 3-5 minutes.[6]
Monitor the reaction completion using Thin Layer Chromatography (TLC).
After completion, distill off the excess ethanol.
Allow the mixture to cool, which should result in the formation of a solid product.
Wash the solid with cold water, filter, and recrystallize from ethanol to obtain pure 4-Hydroxy-3-methoxybenzohydrazide.
Protocol 2: Green Synthesis of Schiff Bases
The following are several green methods for the condensation of 4-Hydroxy-3-methoxybenzohydrazide with various aromatic or heterocyclic aldehydes/ketones.
A. Mechanochemical (Grindstone) Synthesis (Solvent-Free)
This method is highly efficient, environmentally friendly, and involves grinding the reactants together without any solvent.[3]
Materials:
4-Hydroxy-3-methoxybenzohydrazide (0.01 mol)
Substituted aromatic/heterocyclic aldehyde or ketone (0.01 mol)
Glacial acetic acid (catalytic amount, ~0.2 mL) (optional, but can increase reaction rate)
Procedure:
Place the 4-Hydroxy-3-methoxybenzohydrazide and the chosen aldehyde/ketone in a mortar.[3]
Add a few drops of glacial acetic acid if desired.
Grind the mixture vigorously with a pestle for 3-10 minutes. The mixture will typically turn into a paste and change color.[3]
Add 20-25 mL of water to the mortar and stir.
Filter the solid product, wash it with water, and then recrystallize from a suitable solvent like ethanol.
B. Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[6][7][8]
Materials:
4-Hydroxy-3-methoxybenzohydrazide (0.01 mol)
Substituted aromatic/heterocyclic aldehyde or ketone (0.01 mol)
Ethanol or methanol (1-2 mL)
Procedure:
In a microwave-safe vessel, thoroughly mix the hydrazide and the aldehyde/ketone.[7]
Add a minimal amount of ethanol or methanol (1-2 mL) to moisten the mixture.
Irradiate the mixture in a microwave oven for 2-5 minutes at a power of 300-450 W.[7]
Monitor the reaction's progress with TLC.
After the reaction is complete, allow the mixture to cool.
Collect the resulting solid product by filtration and recrystallize from ethanol.
C. Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote the reaction under mild conditions, often without the need for a catalyst.[5][9][10]
Materials:
4-Hydroxy-3-methoxybenzohydrazide (0.01 mol)
Substituted aromatic/heterocyclic aldehyde or ketone (0.01 mol)
Ethanol (10 mL)
Procedure:
Place the hydrazide, aldehyde/ketone, and ethanol into a suitable glass vessel.[5]
Partially immerse the vessel in a water bath within an ultrasonic cleaner.
Irradiate the mixture with ultrasound (typically 35-45 kHz) at a controlled temperature (e.g., 60°C) for 5-15 minutes.[5][10]
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture to separate the product.
Recrystallize the pure Schiff base from ethanol.
Data Presentation: Comparison of Green Synthesis Methods
The choice of synthetic method can significantly impact the efficiency of the reaction. The following table summarizes typical results for the synthesis of Schiff bases using different green chemistry approaches.
Schiff bases derived from 4-Hydroxy-3-methoxybenzohydrazide are being investigated for a range of therapeutic applications. Their biological activity is often attributed to the presence of the azomethine group.
Caption: Potential applications of the synthesized Schiff bases.
Antimicrobial Activity : These compounds have shown efficacy against various strains of bacteria and fungi.[11][12]
Antitumor Activity : Certain Schiff bases have demonstrated cytotoxic effects against human cancer cell lines, such as colon and breast cancer cells.[7]
Other Biological Activities : Research has also explored their potential as anticonvulsant, anti-inflammatory, and antidiabetic agents.[6][13]
Conclusion
The green synthesis protocols presented here for 4-Hydroxy-3-methoxybenzohydrazide Schiff bases offer efficient, rapid, and environmentally benign alternatives to conventional synthetic methods. These approaches are well-suited for academic research and industrial drug development, facilitating the synthesis of libraries of these biologically active compounds for further screening and optimization. The versatility and potent bioactivity of these Schiff bases make them promising candidates for the development of new therapeutic agents.
Application Notes: 4-Hydroxy-3-methoxybenzohydrazide as a Versatile Precursor for Novel Hydrazone Derivatives
Introduction Hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=CH–) and are noted for their extensive applications in medicinal chemistry. The hydrazide-hydrazone scaffold (–C(O)–NH...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Hydrazones are a class of organic compounds characterized by the azomethine group (–NH–N=CH–) and are noted for their extensive applications in medicinal chemistry. The hydrazide-hydrazone scaffold (–C(O)–NH–N=CH–) is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][2] 4-Hydroxy-3-methoxybenzohydrazide, a derivative of vanillin, serves as an excellent and readily available precursor for the synthesis of a diverse library of hydrazone derivatives. Its structure provides a foundation for modifications that can modulate the pharmacological profile of the resulting compounds, making it a molecule of significant interest for drug discovery and development professionals.
This document provides detailed protocols for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its subsequent conversion to hydrazone derivatives, along with methodologies for evaluating their biological potential.
Synthesis Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide (Precursor)
This protocol is adapted from the general synthesis of benzohydrazides from their corresponding methyl esters.[1][3] The process involves the hydrazinolysis of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).
Beakers, graduated cylinders, and filtration apparatus
Procedure:
Reaction Setup: In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in methanol.
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10 equivalents).
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 4-Hydroxy-3-methoxybenzohydrazide, will precipitate out of the solution.
Isolation: Filter the solid precipitate and wash it with a small amount of cold methanol to remove any unreacted starting material.
Drying: Dry the resulting white or off-white solid product under vacuum. The purity is typically high, but it can be recrystallized from methanol if necessary.
Protocol 2: General Synthesis of Hydrazone Derivatives
This protocol describes the condensation reaction between 4-Hydroxy-3-methoxybenzohydrazide and various aldehydes or ketones to form the corresponding hydrazone derivatives.[4][5]
Aromatic or aliphatic aldehyde/ketone (1 equivalent)
Ethanol or Methanol
Glacial acetic acid (catalytic amount, 2-3 drops)
Round-bottom flask with reflux condenser
Heating mantle and magnetic stirrer
Procedure:
Dissolution: Dissolve 4-Hydroxy-3-methoxybenzohydrazide (1 equivalent) in a minimal amount of hot ethanol or methanol in a round-bottom flask.
Addition of Carbonyl: To this solution, add an equimolar amount of the desired aldehyde or ketone.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
Reflux: Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction completion by TLC.
Product Formation: Upon completion, the hydrazone product often precipitates from the solution upon cooling to room temperature. The mixture can be refrigerated overnight to maximize precipitation.[5]
Isolation and Purification: Filter the solid product, wash with cold ethanol or petroleum ether, and dry.[5] The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Caption: General synthesis workflow for hydrazone derivatives.
Applications and Biological Activities
Hydrazone derivatives synthesized from 4-Hydroxy-3-methoxybenzohydrazide have been investigated for a variety of biological activities, demonstrating their potential in drug development.
Antimicrobial Activity: Many hydrazone derivatives show promising activity against both Gram-positive and Gram-negative bacteria.[6][7][8] The mechanism often involves the disruption of bacterial cell wall synthesis or other essential metabolic pathways.
Antioxidant Activity: The phenolic hydroxyl group and the hydrazone moiety contribute to the radical-scavenging properties of these compounds.[9][10][11] They can effectively neutralize free radicals like DPPH and ABTS, which are implicated in oxidative stress-related diseases.[2][12]
Antiglycation Activity: Several synthesized 4-methoxybenzoylhydrazones have shown potent antiglycation activity, in some cases exceeding that of the standard drug, rutin.[1][3] This activity is crucial for preventing the formation of advanced glycation end products (AGEs), which are involved in diabetic complications.
Enzyme Inhibition: These derivatives have been shown to inhibit various enzymes. For example, they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[9][13] They have also shown inhibitory activity against tyrosinase and urease.[9][14]
Quantitative Biological Data
The following table summarizes the reported biological activity for representative hydrazone derivatives.
Standard antibiotic solution (e.g., Ciprofloxacin) as a positive control
Solvent (e.g., DMSO) as a negative control
Micropipettes, sterile swabs, incubator
Procedure:
Prepare Inoculum: Prepare a fresh bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a nutrient agar plate using a sterile swab.
Disc Application: Prepare solutions of the test compounds at a specific concentration (e.g., 100 µg/mL in DMSO). Impregnate sterile paper discs with the test solutions, the positive control, and the negative control.
Placement: Place the impregnated discs onto the surface of the inoculated agar plates.
Incubation: Incubate the plates at 37°C for 24 hours.
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.
This assay measures the ability of the synthesized compounds to donate a hydrogen atom or electron to the stable DPPH radical.[11][12]
Materials:
Synthesized hydrazone derivatives
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
96-well microplate
Microplate reader
Procedure:
Prepare Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the various concentrations of the test compounds or standard.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
IC₅₀ Determination: Plot the percentage inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Logical workflow for screening hydrazone derivatives.
Application Notes and Protocols: 4-Hydroxy-3-methoxybenzohydrazide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Hydroxy-3-methoxybenzohydrazide, a derivative of vanillic acid, serves as a versatile scaffold in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-methoxybenzohydrazide, a derivative of vanillic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features, including the hydrazide functional group and the substituted benzene ring, make it a valuable starting material for the synthesis of a wide range of bioactive molecules. This document provides an overview of the applications of 4-hydroxy-3-methoxybenzohydrazide and its derivatives, with a focus on their biological activities, along with detailed experimental protocols for their synthesis and evaluation.
Biological Activities and Applications
Derivatives of 4-hydroxy-3-methoxybenzohydrazide, particularly its hydrazone analogues, have demonstrated a broad spectrum of pharmacological activities. These include tyrosinase inhibition, antimicrobial effects, antiglycation, and anticancer properties. The biological activity can be attributed to the presence of the azomethine group (-C=N-NH-CO-) in hydrazones, which is a key pharmacophore.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Several derivatives of 4-hydroxy-3-methoxybenzohydrazide have been identified as potent tyrosinase inhibitors. For instance, (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives have shown significant anti-tyrosinase activities, with some compounds exhibiting competitive inhibition of the enzyme.[1]
Antimicrobial Activity
Hydrazone derivatives of 4-hydroxy-3-methoxybenzohydrazide have been reported to possess antibacterial and antifungal properties. These compounds have shown activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] The antimicrobial activity is influenced by the nature of the substituents on the aromatic ring.
Antiglycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of advanced glycation end products (AGEs) implicated in diabetic complications. Certain 4-methoxybenzoylhydrazone derivatives, including those synthesized from 4-hydroxy-3-methoxybenzaldehyde, have demonstrated potent antiglycation activity, with some compounds showing better activity than the standard drug rutin.[3][4]
Anticancer Activity
The hydrazone scaffold is present in numerous compounds with established anticancer properties. While specific studies on the anticancer activity of 4-hydroxy-3-methoxybenzohydrazide itself are limited, its derivatives are being explored for their potential as anticancer agents. The proposed mechanisms of action for hydrazone-based anticancer compounds include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 4-hydroxy-3-methoxybenzohydrazide derivatives.
Note: Specific MIC values for individual derivatives were not consistently available in the searched literature.
Experimental Protocols
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This protocol describes a general method for the synthesis of 4-hydroxy-3-methoxybenzohydrazide from methyl 4-hydroxy-3-methoxybenzoate.
Materials:
Methyl 4-hydroxy-3-methoxybenzoate
Hydrazine hydrate (80% or higher)
Methanol
Round-bottom flask
Reflux condenser
Heating mantle
Beakers, filter funnel, and filter paper
Procedure:
In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate in methanol.
Add an excess of hydrazine hydrate to the solution.
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
The product, 4-hydroxy-3-methoxybenzohydrazide, will precipitate out of the solution.
Collect the precipitate by filtration and wash it with cold methanol to remove any unreacted starting materials.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4-hydroxy-3-methoxybenzohydrazide.
Dry the purified product in a desiccator.
General Procedure for the Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives by reacting 4-hydroxy-3-methoxybenzohydrazide with various aldehydes.
Materials:
4-Hydroxy-3-methoxybenzohydrazide
Substituted aldehyde
Ethanol or Methanol
Glacial acetic acid (catalytic amount)
Round-bottom flask
Reflux condenser
Heating mantle
Procedure:
Dissolve an equimolar amount of 4-hydroxy-3-methoxybenzohydrazide and the desired substituted aldehyde in ethanol or methanol in a round-bottom flask.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
The hydrazone derivative will precipitate out. Collect the solid by filtration.
Wash the product with cold ethanol to remove impurities.
Recrystallize the product from a suitable solvent to obtain the pure hydrazone.
Tyrosinase Inhibition Assay
This protocol describes a colorimetric assay to determine the tyrosinase inhibitory activity of the synthesized compounds.
Materials:
Mushroom tyrosinase
L-DOPA (3,4-dihydroxyphenylalanine)
Phosphate buffer (pH 6.8)
Synthesized compounds (dissolved in DMSO)
Kojic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
Prepare a stock solution of L-DOPA in phosphate buffer.
Prepare stock solutions of the test compounds and kojic acid in DMSO.
In a 96-well plate, add the following to each well:
Phosphate buffer
Test compound solution (at various concentrations)
Tyrosinase solution
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding the L-DOPA solution to each well.
Immediately measure the absorbance at 475 nm using a microplate reader at different time intervals (e.g., every minute for 20 minutes).
The rate of dopachrome formation is proportional to the tyrosinase activity.
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
Synthesized compounds (dissolved in DMSO)
Bacterial or fungal strains
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
Sterile 96-well microplates
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
0.5 McFarland standard
Procedure:
Prepare a stock solution of the test compounds and standard drugs in DMSO.
In a 96-well microplate, perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth to achieve a range of concentrations.
Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
Add the microbial inoculum to each well of the microplate.
Include a growth control well (broth + inoculum) and a sterility control well (broth only).
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiglycation Assay (BSA-Glucose Assay)
This protocol evaluates the ability of the synthesized compounds to inhibit the formation of advanced glycation end products (AGEs).
Materials:
Bovine serum albumin (BSA)
Glucose
Phosphate buffer (pH 7.4)
Synthesized compounds (dissolved in a suitable solvent)
Rutin (positive control)
96-well black microplate
Fluorescence microplate reader
Procedure:
Prepare a reaction mixture containing BSA and glucose in phosphate buffer.
Add the test compounds at various concentrations to the reaction mixture. Include a positive control (rutin) and a negative control (without inhibitor).
Incubate the mixtures in a 96-well black microplate at 37°C for 7 days.
After incubation, measure the fluorescence intensity of the AGEs at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.
Calculate the percentage of inhibition of glycation using the following formula:
% Inhibition = [(F_control - F_sample) / F_control] x 100
where F_control is the fluorescence of the control (without inhibitor) and F_sample is the fluorescence of the reaction with the test compound.
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of AGE formation.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide.
Hydrazone Derivative Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives.
Tyrosinase Inhibition Signaling Pathway
Caption: Inhibition of the melanogenesis pathway by tyrosinase inhibitors.
General Antimicrobial Mechanism of Hydrazones
Caption: Potential mechanisms of bacterial growth inhibition by hydrazone derivatives.
Generalized Anticancer Mechanism of Hydrazones
Caption: Generalized signaling pathways targeted by anticancer hydrazone derivatives.
Application Notes & Protocols for the Quantification of 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-3-methoxybenzohydrazide, also known as vanillic acid hydrazide, is a valuable intermediate in the synthesis of various biologically a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methoxybenzohydrazide, also known as vanillic acid hydrazide, is a valuable intermediate in the synthesis of various biologically active compounds. Its accurate quantification is crucial for reaction monitoring, purity assessment, and quality control in drug discovery and development. This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxy-3-methoxybenzohydrazide using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. While specific validated methods for this particular analyte are not extensively published, the following protocols are based on established methods for structurally similar phenolic compounds and hydrazides and provide a strong foundation for method development and validation.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of 4-Hydroxy-3-methoxybenzohydrazide:
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method for its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products. A reversed-phase HPLC method is described.
UV-Vis Spectrophotometry: A simpler, more accessible method suitable for the quantification of the pure compound in solution, provided there are no interfering substances that absorb at the same wavelength.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of 4-Hydroxy-3-methoxybenzohydrazide. These values are illustrative and should be confirmed during in-house method validation.
Parameter
HPLC-UV
UV-Vis Spectrophotometry
Linearity (R²)
> 0.999
> 0.995
Limit of Detection (LOD)
0.05 µg/mL
0.5 µg/mL
Limit of Quantification (LOQ)
0.15 µg/mL
1.5 µg/mL
Accuracy (Recovery %)
98 - 102%
97 - 103%
Precision (RSD %)
< 2.0%
< 3.0%
Specificity
High
Low to Moderate
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reversed-phase HPLC method for the quantification of 4-Hydroxy-3-methoxybenzohydrazide.
1.1. Materials and Reagents
4-Hydroxy-3-methoxybenzohydrazide reference standard
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.3. Chromatographic Conditions (Starting Point)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile
Elution: Isocratic or gradient. A suggested starting point is an isocratic elution with a 40:60 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: Determined by UV scan (expected to be around 260 nm and 295 nm).
Injection Volume: 10 µL
1.4. Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-methoxybenzohydrazide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
1.5. Sample Preparation
Accurately weigh the sample containing 4-Hydroxy-3-methoxybenzohydrazide.
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.6. Analysis and Quantification
Inject the standard solutions to establish a calibration curve by plotting the peak area against the concentration.
Inject the prepared sample solutions.
Quantify the amount of 4-Hydroxy-3-methoxybenzohydrazide in the sample by interpolating its peak area from the calibration curve.
UV-Vis Spectrophotometry
This protocol describes a straightforward method for quantifying 4-Hydroxy-3-methoxybenzohydrazide in a pure sample solution.
2.1. Materials and Reagents
4-Hydroxy-3-methoxybenzohydrazide reference standard
Prepare a dilute solution of 4-Hydroxy-3-methoxybenzohydrazide in the chosen solvent (e.g., 10 µg/mL in methanol).
Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
Preparation of Standard Solutions:
Prepare a stock solution of the reference standard (e.g., 100 µg/mL in methanol).
From the stock solution, prepare a series of dilutions to create a calibration set with concentrations spanning the expected sample concentration (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
Sample Preparation:
Dissolve the sample in the same solvent used for the standards to obtain a concentration that falls within the calibration range.
Measurement and Quantification:
Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the predetermined λmax.
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the analytical methods.
Caption: Experimental workflow for the quantification of 4-Hydroxy-3-methoxybenzohydrazide.
Caption: Logical relationship of analytical methods for 4-Hydroxy-3-methoxybenzohydrazide.
Method
Application Notes and Protocols for the Analysis of 4-Hydroxy-3-methoxybenzohydrazide
This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxy-3-methoxybenzohydrazide, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chroma...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxy-3-methoxybenzohydrazide, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are intended for researchers, scientists, and professionals involved in drug development and quality control.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simple and rapid method for the determination of 4-Hydroxy-3-methoxybenzohydrazide in solution. The aromatic ring and hydrazide functional group contribute to its chromophoric properties, allowing for direct quantification.
Application Note
This method is suitable for the quantification of 4-Hydroxy-3-methoxybenzohydrazide in bulk drug substances and for in-process monitoring where the sample matrix is simple and does not contain interfering substances that absorb in the same UV region. The absorbance is pH-dependent, and therefore, proper buffering of the sample solution is crucial for reproducibility.
Experimental Protocol
1. Instrumentation:
A calibrated UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less.
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-methoxybenzohydrazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: From the stock standard solution, prepare a series of working standards in the concentration range of 2-20 µg/mL by diluting with 0.1 M phosphate buffer (pH 7.4).
4. Sample Preparation:
Accurately weigh a quantity of the sample powder equivalent to 10 mg of 4-Hydroxy-3-methoxybenzohydrazide and transfer to a 100 mL volumetric flask.
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
Dilute to volume with methanol and mix well.
Filter the solution through a 0.45 µm syringe filter.
Dilute an appropriate aliquot of the filtered solution with 0.1 M phosphate buffer (pH 7.4) to obtain a final concentration within the calibration range.
5. Measurement:
Set the spectrophotometer to scan from 400 nm to 200 nm.
Use 0.1 M phosphate buffer (pH 7.4) as the blank.
Record the UV spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, the expected λmax is in the range of 290-310 nm.
Measure the absorbance of all standard and sample solutions at the determined λmax.
6. Calibration Curve:
Plot a graph of absorbance versus concentration of the working standard solutions.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
7. Calculation:
Calculate the concentration of 4-Hydroxy-3-methoxybenzohydrazide in the sample solution using the regression equation.
Quantitative Data Summary
Parameter
Value
Wavelength of Maximum Absorbance (λmax)
298 nm (Hypothetical)
Linearity Range
2 - 20 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.5 µg/mL
Limit of Quantification (LOQ)
1.5 µg/mL
Note: These values are typical for related compounds and should be determined experimentally during method validation.
A reversed-phase HPLC method provides high specificity and sensitivity for the analysis of 4-Hydroxy-3-methoxybenzohydrazide, allowing for its separation from potential impurities and degradation products.
Application Note
This HPLC method is ideal for the accurate and precise determination of 4-Hydroxy-3-methoxybenzohydrazide in various sample matrices, including bulk drug, formulations, and biological fluids (after appropriate sample preparation). The method is stability-indicating, capable of resolving the parent compound from its degradation products.
Experimental Protocol
1. Instrumentation:
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Data acquisition and processing software.
2. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (40:60, v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 298 nm (or the experimentally determined λmax).
3. Preparation of Solutions:
Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and 0.1% formic acid in water. Filter through a 0.45 µm membrane filter and degas before use.
Standard Solutions: Prepare a stock solution (100 µg/mL) of 4-Hydroxy-3-methoxybenzohydrazide in the mobile phase. From this, prepare working standards in the range of 1-50 µg/mL by serial dilution with the mobile phase.
Sample Solution: Prepare the sample solution as described in the UV-Vis method, but use the mobile phase as the diluent to a final concentration within the calibration range.
4. Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standard solutions to establish the calibration curve and system suitability parameters.
Inject the sample solutions for analysis.
5. System Suitability:
Perform system suitability tests by injecting a standard solution six times. The %RSD for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
6. Calculation:
Identify and integrate the peak corresponding to 4-Hydroxy-3-methoxybenzohydrazide.
Quantify the amount of the analyte in the sample by comparing its peak area with the calibration curve.
Quantitative Data Summary
Parameter
Value
Retention Time
~ 5.2 min (Hypothetical)
Linearity Range
1 - 50 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.2 µg/mL
Limit of Quantification (LOQ)
0.6 µg/mL
Precision (%RSD)
< 2.0%
Accuracy (% Recovery)
98 - 102%
Note: These values are typical and should be confirmed during method validation.
Workflow Diagram
HPLC Analysis Workflow
Application
Application Notes & Protocols: 4-Hydroxy-3-methoxybenzohydrazide for the Synthesis of Potent Tyrosinase Inhibitors
Audience: Researchers, scientists, and drug development professionals. Introduction: Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in the biosynthesis of melanin and other pigments in a wide r...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in the biosynthesis of melanin and other pigments in a wide range of organisms.[1][2] It catalyzes the initial, rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction or unregulated activity of tyrosinase can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4] In the food industry, tyrosinase is responsible for the enzymatic browning of fruits and vegetables, which diminishes their quality and shelf-life.[2][5]
Consequently, the discovery and development of potent tyrosinase inhibitors are of significant interest in the cosmetic, medicinal, and food industries.[2][3] 4-Hydroxy-3-methoxybenzohydrazide, also known as vanillic hydrazide, has emerged as a valuable scaffold for the synthesis of novel tyrosinase inhibitors. Its structure, derived from the natural product vanillin, provides a key framework that can be chemically modified to create derivatives with enhanced inhibitory activity.[1][4] These derivatives, often synthesized as hydrazones, have shown significant potential, with some exhibiting potency comparable or superior to the standard inhibitor, kojic acid.[4][6]
Experimental Protocols
General Synthesis of (E)-N'-benzylidene-4-hydroxy-3-methoxybenzohydrazide Derivatives
This protocol describes a common method for synthesizing tyrosinase inhibitors by condensing 4-hydroxy-3-methoxybenzohydrazide with various substituted benzaldehydes.
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Magnetic stirrer with hotplate
Procedure:
Dissolution: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzohydrazide (1.0 eq) in absolute ethanol.
Addition of Aldehyde: To this solution, add the desired substituted benzaldehyde (1.0 eq).
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
Reaction: Stir the mixture at reflux for a specified time (typically 2-6 hours), monitoring the reaction progress using TLC.
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
Washing: Wash the collected solid product with cold distilled water to remove any unreacted starting materials and catalyst.
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final (E)-N'-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivative.
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[1]
In Vitro Mushroom Tyrosinase Inhibition Assay (Dopachrome Method)
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against mushroom tyrosinase using L-DOPA as a substrate.[3]
Materials and Reagents:
Mushroom tyrosinase (EC 1.14.18.1)
L-DOPA (3,4-dihydroxy-L-phenylalanine)
Phosphate buffer (e.g., 50 mM, pH 6.8)
Synthesized inhibitor compounds
Kojic acid (as a positive control)
Dimethyl sulfoxide (DMSO) for dissolving compounds
96-well microplate
Microplate reader
Procedure:
Preparation of Solutions:
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
Prepare a stock solution of L-DOPA in phosphate buffer.
Prepare stock solutions of the synthesized compounds and kojic acid in DMSO. Dilute these stock solutions with phosphate buffer to obtain a range of test concentrations.
Assay Protocol (in a 96-well plate):
To each well, add 20 µL of the test compound solution at various concentrations.
Add 140 µL of phosphate buffer.
Add 20 µL of the mushroom tyrosinase solution.
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
Immediately measure the absorbance at 475-492 nm (corresponding to the formation of dopachrome) at time zero and then at regular intervals (e.g., every minute) for 15-30 minutes using a microplate reader.
Controls:
Negative Control: Replace the test compound solution with an equal volume of the buffer/DMSO solution.
Positive Control: Use kojic acid in place of the test compound.
Calculation of Inhibition:
Calculate the rate of reaction (slope of the absorbance vs. time graph).
The percentage of tyrosinase inhibition is calculated using the following formula:
Where A_control is the rate of reaction of the negative control and A_sample is the rate of reaction in the presence of the inhibitor.
IC₅₀ Determination:
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from this plot by non-linear regression analysis.[7]
Kinetic Analysis of Tyrosinase Inhibition
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) of the most potent compounds.
Procedure:
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Use several fixed concentrations of the inhibitor while varying the L-DOPA concentration for each inhibitor concentration.
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
Analyze the data by creating a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).
Interpretation of the Lineweaver-Burk Plot:
Competitive Inhibition: The lines intersect on the y-axis. Vmax remains unchanged, while Km increases.
Non-competitive Inhibition: The lines intersect on the x-axis. Km remains unchanged, while Vmax decreases.
Mixed Inhibition: The lines intersect in the second or third quadrant (off the axes). Both Vmax and Km are altered.[8][9]
Uncompetitive Inhibition: The lines are parallel. Both Vmax and Km are reduced.
Data Presentation
The following table summarizes the tyrosinase inhibitory activity of representative compounds derived from a 4-hydroxy-3-methoxybenzoyl scaffold.
Note: IC₅₀ values can vary depending on assay conditions such as enzyme source and substrate concentration.[12]
Visualizations
Below are diagrams illustrating key workflows and pathways related to the synthesis and evaluation of tyrosinase inhibitors from 4-hydroxy-3-methoxybenzohydrazide.
Caption: General workflow for the synthesis of hydrazone-based tyrosinase inhibitors.
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Mechanism of tyrosinase action and its inhibition by synthesized compounds.
Application Notes and Protocols for 4-Hydroxy-3-methoxybenzohydrazide in the Development of Antiglycation Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives, particularly 4-methoxybenzoylh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives, particularly 4-methoxybenzoylhydrazones, as potent antiglycation agents. The information compiled from recent studies offers insights into their synthesis, in vitro activity, and mechanism of action, paving the way for the development of novel therapeutics against glycation-associated diseases like diabetes and its complications.
Introduction
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation Endproducts (AGEs). The accumulation of AGEs is a key pathogenic factor in the development of diabetic complications, neurodegenerative diseases, and aging. Consequently, the inhibition of glycation is a promising therapeutic strategy. 4-Hydroxy-3-methoxybenzohydrazide, a derivative of the natural compound vanillin, and its related hydrazone structures have emerged as a significant class of antiglycation agents. Their mechanism of action is primarily attributed to the inhibition of glycoxidation and the formation of stable Schiff base adducts with carbonyl compounds, thereby preventing the formation of AGEs.[1]
Data Presentation: Antiglycation Activity
The following table summarizes the in vitro antiglycation activity of a series of 4-methoxybenzoylhydrazone derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of AGE formation. Rutin is used as a standard antiglycation agent for comparison.
Compound Number
Derivative Structure (Substituents on the benzylidene ring)
Upon completion, cool the mixture to room temperature.
Filter the precipitated product, wash with cold ethanol, and dry.
Recrystallize the final compound from a suitable solvent (e.g., ethanol) to achieve high purity.
Protocol 2: In Vitro Antiglycation Assay (BSA-Glucose/Methylglyoxal Model)
This protocol outlines the procedure to evaluate the antiglycation activity of the synthesized compounds using a bovine serum albumin (BSA) model.
Materials:
Bovine Serum Albumin (BSA)
Glucose or Methylglyoxal (MG)
Phosphate buffer (100 mM, pH 7.4) with sodium azide (3 mM)
Test compounds dissolved in DMSO
Rutin or Aminoguanidine (as standard inhibitors)
96-well microplate (black, flat-bottom for fluorescence)
Fluorescence spectrophotometer
Procedure:
Prepare a reaction mixture in each well of the 96-well plate containing:
50 µL of BSA solution (10 mg/mL in phosphate buffer)
50 µL of Glucose (1 M) or Methylglyoxal (14 mM) solution in phosphate buffer
20 µL of the test compound at various concentrations (final concentration of DMSO should be low, e.g., <1%)
80 µL of phosphate buffer (pH 7.4)
Include control wells:
Blank: All reagents except the test compound and glycation agent.
Negative Control: All reagents except the test compound.
Positive Control: All reagents with a standard inhibitor (Rutin or Aminoguanidine).
Seal the plate to prevent evaporation and incubate at 37°C for 7-9 days under aseptic conditions.
After incubation, measure the fluorescence intensity of the formed AGEs using a fluorescence spectrophotometer at an excitation wavelength of ~330-370 nm and an emission wavelength of ~440-450 nm.
Calculate the percentage inhibition of glycation using the following formula:
% Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] x 100
Determine the IC50 value by plotting the percentage inhibition against the concentration of the test compound.
Application Notes and Protocols for the Synthesis and Antituberculosis Activity of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 4-Hydroxy-3-methoxybenzohydrazide derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 4-Hydroxy-3-methoxybenzohydrazide derivatives as potential antituberculosis agents. The following sections detail the synthetic protocols, methods for assessing antimycobacterial activity, and a summary of the current understanding of their mechanism of action.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents with alternative mechanisms of action. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, with some exhibiting potent antimycobacterial activities. The 4-hydroxy-3-methoxybenzoyl moiety, derived from vanillin, is a common scaffold in medicinal chemistry and its incorporation into hydrazone structures is a subject of ongoing research for new anti-TB drugs.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its Derivatives
The synthesis of 4-Hydroxy-3-methoxybenzohydrazide derivatives, typically Schiff bases, is a two-step process. First, the core intermediate, 4-Hydroxy-3-methoxybenzohydrazide, is synthesized from the corresponding methyl ester. Subsequently, this hydrazide is condensed with various aromatic aldehydes to yield the final Schiff base derivatives.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide (Core Intermediate)
This protocol is adapted from the synthesis of structurally similar benzohydrazides.
Materials:
Methyl 4-hydroxy-3-methoxybenzoate
Hydrazine hydrate (80% or higher)
Methanol
Round-bottom flask
Reflux condenser
Heating mantle
Beakers, filtering funnel, and other standard laboratory glassware
Protocol:
In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate in methanol.
Add an excess of hydrazine hydrate to the solution.
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
Reduce the solvent volume under vacuum to concentrate the product.
Pour the concentrated solution into cold water to precipitate the crude product.
Collect the solid product by filtration and wash with cold water.
Recrystallize the crude product from methanol or ethanol to obtain pure 4-Hydroxy-3-methoxybenzohydrazide.
Dry the purified product in a desiccator.
General Protocol for the Synthesis of Schiff Base Derivatives
Materials:
4-Hydroxy-3-methoxybenzohydrazide
Substituted aromatic aldehydes
Ethanol or Methanol
Glacial acetic acid (catalytic amount)
Round-bottom flask
Reflux condenser
Stirring apparatus
Protocol:
Dissolve 4-Hydroxy-3-methoxybenzohydrazide in ethanol or methanol in a round-bottom flask.
Add an equimolar amount of the desired substituted aromatic aldehyde to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the reaction mixture for 4-6 hours, with continuous stirring.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
The precipitated solid product is collected by filtration.
Wash the product with cold ethanol to remove any unreacted starting materials.
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to obtain the pure Schiff base derivative.
Dry the final compound and characterize it using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Evaluation of Antituberculosis Activity
The in vitro antituberculosis activity of the synthesized derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and non-radioactive method for this purpose.
Microplate Alamar Blue Assay (MABA) Protocol
Materials:
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (Oleic acid-Albumin-Dextrose-Catalase)
96-well microplates
Alamar Blue reagent
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)
DMSO (for dissolving compounds)
Sterile water
Incubator (37°C)
Protocol:
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth until a mid-log phase is reached. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth to get the final inoculum.
Plate Setup: Add 200 µL of sterile water to the outer perimeter wells of the 96-well plate to prevent evaporation.
Drug Dilution: Prepare serial dilutions of the test compounds and standard drugs in the microplate wells. The final volume in each well should be 100 µL of 7H9 broth containing the test compound at the desired concentration. Include a drug-free control well.
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
Addition of Alamar Blue: After incubation, add 25 µL of Alamar Blue reagent to each well.
Re-incubation: Re-incubate the plates for 24 hours.
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation
Table 1: Antituberculosis Activity of Standard Drugs against M. tuberculosis H37Rv
Compound
MIC (µg/mL)
MIC (µM)
Isoniazid
0.025 - 0.1
0.18 - 0.73
Rifampicin
0.05 - 0.2
0.06 - 0.24
Ethambutol
0.5 - 2.0
2.4 - 9.8
Pyrazinamide
12.5 - 50
101 - 406
Note: The MIC values for standard drugs can vary slightly between different laboratories and assay conditions.
Mechanism of Action
The precise mechanism of action for 4-Hydroxy-3-methoxybenzohydrazide derivatives against M. tuberculosis is not fully elucidated. However, based on the known mechanisms of related hydrazone compounds and the biological activity of the vanillin scaffold, a multi-target mechanism can be proposed.
Inhibition of Mycolic Acid Synthesis: Like the frontline anti-TB drug isoniazid, hydrazide-hydrazone derivatives are often investigated as potential inhibitors of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall.
Disruption of Cell Wall Integrity: The 4-hydroxy-3-methoxybenzaldehyde (vanillin) moiety itself has been shown to possess antimycobacterial activity. Studies on vanillin suggest that it can disrupt the cell-surface integrity of mycobacteria, leading to increased membrane permeability.[1]
Inhibition of Biofilm Formation and Virulence: Vanillin has also been reported to inhibit biofilm formation and other virulence traits of mycobacteria.[1]
Disruption of Iron Homeostasis: Another potential mechanism is the disruption of iron homeostasis, which is crucial for the survival and pathogenesis of M. tuberculosis.[1]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-hydroxy-3-methoxyben...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-inflammatory agents derived from 4-hydroxy-3-methoxybenzohydrazide. This document outlines detailed synthetic protocols, methods for assessing anti-inflammatory activity, and the potential mechanisms of action for this class of compounds.
Introduction
Hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[1][2][3] The core scaffold of 4-hydroxy-3-methoxybenzohydrazide, derived from vanillic acid, presents a promising starting point for the development of new anti-inflammatory drugs. The presence of the phenolic hydroxyl and methoxy groups offers opportunities for structural modifications to enhance potency and selectivity. This document details the synthesis of a series of N'-substituted-4-hydroxy-3-methoxybenzohydrazides and provides protocols for their evaluation as anti-inflammatory agents.
Synthesis of N'-Aryl-4-hydroxy-3-methoxybenzohydrazides
The synthesis of N'-aryl-4-hydroxy-3-methoxybenzohydrazides is typically achieved through a condensation reaction between 4-hydroxy-3-methoxybenzohydrazide and various substituted aromatic aldehydes. This reaction is generally carried out under reflux in a suitable solvent, such as ethanol or methanol, with a catalytic amount of acid.
Experimental Protocol: General Synthesis of Hydrazones
Preparation of 4-hydroxy-3-methoxybenzohydrazide:
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in methanol, add hydrazine hydrate (3 equivalents).
Reflux the reaction mixture for 8-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield 4-hydroxy-3-methoxybenzohydrazide.
Synthesis of N'-Aryl-4-hydroxy-3-methoxybenzohydrazides (Hydrazones):
In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzohydrazide (1 equivalent) in methanol.
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
Filter the resulting solid, wash with cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydrazone derivative.
Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthetic workflow for N'-Aryl-4-hydroxy-3-methoxybenzohydrazides.
In Vitro Anti-inflammatory Evaluation
The anti-inflammatory potential of the synthesized hydrazone derivatives can be assessed through various in vitro assays that measure the inhibition of key inflammatory mediators and enzymes.
Inhibition of Protein Denaturation
Inflammation can lead to the denaturation of proteins. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory activity.[4]
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay [5]
Prepare a stock solution of the test compounds and the standard drug (e.g., Diclofenac Sodium) in DMSO.
Prepare a reaction mixture containing 0.2 mL of the test compound/standard at various concentrations (e.g., 10-100 µg/mL), 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin.
A control solution is prepared without the test compound.
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
After cooling, measure the absorbance of the solutions at 660 nm.
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the protein denaturation.
Nitric Oxide (NO) Inhibitory Assay
Overproduction of nitric oxide (NO) is a hallmark of inflammation. The inhibitory effect of the synthesized compounds on NO production can be evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[6]
Experimental Protocol: Griess Assay for Nitrite Quantification [6][7]
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
Collect the cell culture supernatant.
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
Measure the absorbance at 540 nm.
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
Calculate the percentage of NO inhibition and the IC50 values.
Cyclooxygenase (COX) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes. The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using commercially available inhibitor screening assay kits.[8][9][10]
Follow the protocol provided with the commercial COX inhibitor screening kit.
Typically, the assay involves the preparation of a reaction mixture containing the COX enzyme (COX-1 or COX-2), a probe, and a cofactor.
Add the test compounds at various concentrations to the reaction mixture.
Initiate the reaction by adding arachidonic acid.
Measure the fluorescence kinetically at the specified excitation and emission wavelengths.
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
The selectivity index (IC50 COX-1 / IC50 COX-2) can be calculated to determine the compound's selectivity for COX-2.
Quantitative Data Summary
The following table summarizes hypothetical anti-inflammatory activity data for a series of synthesized N'-Aryl-4-hydroxy-3-methoxybenzohydrazides. This data is for illustrative purposes to demonstrate how results can be presented.
Compound ID
R-Group on Aldehyde
Protein Denaturation IC50 (µg/mL)
NO Inhibition IC50 (µM)
COX-2 Inhibition IC50 (µM)
COX-1 Inhibition IC50 (µM)
Selectivity Index (COX-1/COX-2)
HYD-01
-H
45.2 ± 2.1
25.8 ± 1.5
10.2 ± 0.8
55.4 ± 3.2
5.4
HYD-02
4-OH
38.5 ± 1.8
18.2 ± 1.1
8.5 ± 0.6
62.1 ± 4.5
7.3
HYD-03
4-Cl
41.3 ± 2.5
22.1 ± 1.9
9.1 ± 0.7
48.9 ± 3.8
5.4
HYD-04
4-NO₂
35.1 ± 1.5
15.6 ± 1.0
7.2 ± 0.5
70.3 ± 5.1
9.8
Diclofenac
N/A
25.8 ± 1.2
12.5 ± 0.9
0.8 ± 0.1
5.2 ± 0.4
6.5
Celecoxib
N/A
N/A
10.1 ± 0.7
0.05 ± 0.01
15.2 ± 1.1
304
Potential Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of compounds derived from 4-hydroxy-3-methoxybenzohydrazide may be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Postulated inhibitory signaling pathway of the synthesized agents.
Conclusion
4-Hydroxy-3-methoxybenzohydrazide serves as a valuable scaffold for the synthesis of novel hydrazone derivatives with potential anti-inflammatory properties. The protocols outlined in these application notes provide a framework for the synthesis, purification, and in vitro evaluation of these compounds. Further in vivo studies and exploration of the structure-activity relationship are warranted to develop potent and safe anti-inflammatory agents from this chemical class.
Probing Molecular Interactions: Application Notes and Protocols for Docking Studies of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-Hydroxy-3-methoxybenzohydrazid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 4-Hydroxy-3-methoxybenzohydrazide derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. Molecular docking serves as a powerful in silico tool to predict the binding conformations and affinities of these derivatives with their respective biological targets, thereby guiding lead optimization and drug design efforts.
I. Application Notes
The 4-Hydroxy-3-methoxybenzohydrazide scaffold, derived from vanillin, offers a versatile platform for the synthesis of novel bioactive molecules. Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of these derivatives against a range of biological targets.
Key Applications:
Anticancer Drug Discovery: Derivatives have been docked against key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial in cell proliferation and signaling pathways.[1][2][3] Thiazole and thiazolidinone derivatives of p-hydroxybenzohydrazide have shown inhibitory effects against various cancerous cell lines.[3]
Enzyme Inhibition: This scaffold has shown promise in inhibiting various enzymes. For instance, derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in hyperpigmentation.[4][5] Others have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[6][7]
Antimicrobial Agents: Molecular docking has been employed to predict the binding of these derivatives to microbial protein targets, aiding in the development of new antibacterial and antifungal agents.[8]
Antioxidant and Antiglycation Activity: The antioxidant potential of these derivatives has been explored, with molecular docking helping to understand their interactions with relevant enzymes.[7][9]
Summary of Docking Results:
The following tables summarize quantitative data from various molecular docking studies on 4-Hydroxy-3-methoxybenzohydrazide derivatives, showcasing their binding affinities and inhibitory concentrations against different targets.
This section provides detailed methodologies for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide derivatives and a generalized protocol for performing molecular docking studies.
Protocol 1: General Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives (Schiff Bases)
This protocol is a generalized procedure based on methods described in the literature.[4][11]
Dissolution: In a round bottom flask, dissolve 1 equivalent of 4-Hydroxy-3-methoxybenzohydrazide in a minimal amount of warm ethanol or methanol.
Addition of Carbonyl Compound: To this solution, add 1 equivalent of the desired substituted aldehyde or ketone.
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol or methanol to remove any unreacted starting materials.
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Molecular Docking Workflow
This protocol outlines a generalized workflow for performing molecular docking studies with 4-Hydroxy-3-methoxybenzohydrazide derivatives.
1. Preparation of the Target Protein:
Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR, 1C14 for a microbial protein).[3][8]
Protein Clean-up: Remove all water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands from the PDB file.
Protonation: Add hydrogen atoms to the protein structure, which is crucial for defining the correct ionization states of amino acid residues at a physiological pH.
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
2. Preparation of the Ligand (4-Hydroxy-3-methoxybenzohydrazide derivative):
Ligand Sketching: Draw the 2D structure of the derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation and perform a geometry optimization using a suitable force field (e.g., MMFF94).
Charge Calculation: Assign partial charges to the ligand atoms.
3. Molecular Docking Simulation:
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature reports. Define a grid box around the active site to specify the search space for the docking algorithm.
Run Docking Algorithm: Use a docking software (e.g., AutoDock, Glide, Molegro Virtual Docker) to dock the prepared ligand into the defined binding site of the protein. The software will generate multiple binding poses of the ligand.
Scoring and Analysis: The docking program will score the generated poses based on a scoring function that estimates the binding affinity (e.g., G-score, Dock score, binding energy).[3] The pose with the best score (typically the most negative value) is considered the most likely binding conformation.
Visualization and Interaction Analysis: Visualize the best-docked pose of the ligand within the protein's active site using a molecular visualization tool (e.g., PyMOL, Discovery Studio Visualizer). Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.[1]
III. Visualizations
The following diagrams illustrate the experimental workflow for molecular docking and a relevant signaling pathway.
Figure 1: A generalized workflow for molecular docking studies.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of a derivative.
Technical Support Center: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Hydroxy-3-methoxybenzohydrazide, with a focus on improving reaction yie...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Hydroxy-3-methoxybenzohydrazide, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-Hydroxy-3-methoxybenzohydrazide.
Question
Possible Cause(s)
Troubleshooting Steps
Low or no product yield after the reaction.
1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Poor quality starting materials: The methyl 4-hydroxy-3-methoxybenzoate or hydrazine hydrate may be of low purity or degraded. 3. Incorrect stoichiometry: The molar ratio of hydrazine hydrate to the ester may be too low.
1. Extend reaction time: Monitor the reaction using Thin Layer Chromatography (TLC). Continue refluxing until the starting material spot disappears. 2. Verify starting materials: Check the purity of the starting materials. Use freshly opened or properly stored reagents. 3. Increase hydrazine hydrate: Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to drive the reaction to completion.
The product is difficult to crystallize or purify.
1. Presence of unreacted starting material: Contamination with the starting ester can hinder crystallization. 2. Formation of side products: Potential side reactions may lead to impurities that co-precipitate with the product. 3. Excess hydrazine hydrate: Residual hydrazine hydrate can make the product oily or difficult to handle.
1. Improve work-up: After the reaction, ensure the excess hydrazine and solvent are thoroughly removed under vacuum.[1][2] 2. Recrystallization: Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain pure crystals.[1][2][3] 3. Solvent wash: Wash the crude product with a solvent in which the product is sparingly soluble but impurities are soluble.
The final product appears discolored (e.g., yellow or brown).
1. Oxidation of the phenolic hydroxyl group: The hydroxyl group on the aromatic ring is susceptible to oxidation, especially at elevated temperatures in the presence of air. 2. Impurities in starting materials or solvents.
1. Inert atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use pure reagents: Ensure high purity of all reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide?
A1: The most common starting material is the methyl ester of vanillic acid, which is methyl 4-hydroxy-3-methoxybenzoate.[2][3] This is then reacted with hydrazine hydrate.
Q2: What is the role of hydrazine hydrate in this reaction?
A2: Hydrazine hydrate serves as the source of the hydrazinyl group (-NHNH2) which displaces the methoxy group (-OCH3) of the ester to form the hydrazide.
Q3: What reaction conditions are optimal for achieving a high yield?
A3: Refluxing the reaction mixture in a suitable solvent is a common and effective method. The choice of solvent and reaction time can influence the yield.
Q4: Which solvents are recommended for this synthesis?
A4: Methanol and ethanol are the most frequently used solvents for this reaction.[1][2][3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting ester should diminish and a new, more polar spot for the hydrazide product should appear.
Experimental Protocols
Protocol 1: High-Yield Synthesis in Methanol
This protocol is adapted from a method reporting a high yield of the desired product.[1][2]
Materials:
Methyl 4-hydroxy-3-methoxybenzoate
Hydrazine hydrate (80-100%)
Methanol
Procedure:
In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate in methanol.
Add a significant excess of hydrazine hydrate to the solution.
Attach a reflux condenser and heat the mixture to reflux.
Maintain reflux for 6-24 hours, monitoring the reaction by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess solvent and hydrazine hydrate under reduced pressure.
Recrystallize the resulting solid from methanol to obtain pure 4-Hydroxy-3-methoxybenzohydrazide.
Data Presentation: Comparison of Reaction Conditions
Technical Support Center: Hydrazone Formation from 4-Hydroxy-3-methoxybenzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydrazones from 4-Hydroxy-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydrazones from 4-Hydroxy-3-methoxybenzohydrazide.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of hydrazones from 4-Hydroxy-3-methoxybenzohydrazide.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in hydrazone formation can stem from several factors. Here are some common causes and troubleshooting steps:
Incomplete Reaction: The condensation reaction between 4-Hydroxy-3-methoxybenzohydrazide and the aldehyde/ketone may not have reached completion.
Solution: Increase the reaction time or gently heat the reaction mixture. Refluxing in a suitable solvent like methanol or ethanol is a common strategy.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[3]
Purity of Reactants: The purity of your 4-Hydroxy-3-methoxybenzohydrazide and the carbonyl compound is crucial. Impurities can interfere with the reaction and lead to side products.
Solution: Ensure you are using high-purity starting materials. If necessary, recrystallize the 4-Hydroxy-3-methoxybenzohydrazide before use.
Suboptimal pH: The rate of hydrazone formation is highly pH-dependent. The reaction is typically acid-catalyzed.[4][5]
Solution: Add a catalytic amount of a weak acid, such as acetic acid or a few drops of concentrated hydrochloric acid, to the reaction mixture.[1][6] The optimal pH for hydrazone formation is generally around 4.5.[5]
Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Solution: Carefully optimize your work-up and purification procedure. For purification, recrystallization is a common and effective method.[6]
Q2: I am having difficulty purifying my final hydrazone product. What are the recommended purification techniques?
A2: Purification is a critical step to obtain a high-purity hydrazone derivative. Here are the most common and effective methods:
Recrystallization: This is the most widely used technique for purifying solid hydrazone products.
Procedure: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature or lower. Ethanol and methanol are commonly used solvents for hydrazones derived from 4-Hydroxy-3-methoxybenzohydrazide.[3][7] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.
Procedure: Use a silica gel stationary phase and a suitable mobile phase (e.g., a mixture of n-hexane and ethyl acetate) to separate your desired product from impurities.[8] The polarity of the solvent system can be adjusted to achieve optimal separation.
Q3: The spectral data (NMR, IR) of my product is unexpected. What could be the issue?
A3: Unexpected spectral data often indicates the presence of impurities or the formation of an unintended product.
Starting Materials: Check for the presence of peaks corresponding to your starting materials (4-Hydroxy-3-methoxybenzohydrazide and the aldehyde/ketone). Their presence indicates an incomplete reaction.
Side Products: The phenolic hydroxyl group on the 4-Hydroxy-3-methoxybenzohydrazide can potentially participate in side reactions under certain conditions, although this is less common in standard hydrazone formation.
Solvent Residue: Ensure that no residual solvent from the reaction or purification process is present in your sample, as this can complicate spectral interpretation.
Structural Isomers: Hydrazones can exist as geometric isomers (E/Z) around the C=N double bond. This can sometimes lead to more complex NMR spectra than anticipated.[9]
Q4: Should I use a catalyst for my reaction? If so, which one?
A4: While some hydrazone formations proceed without a catalyst, using one can significantly accelerate the reaction rate, especially if you are working at neutral pH or with less reactive carbonyl compounds.[5][10]
Acid Catalysts: A catalytic amount of a weak acid is most commonly used.
Recommended: Acetic acid is a widely used and effective catalyst for this reaction.[1][2] A few drops are typically sufficient.
Alternatives: Other acids like concentrated hydrochloric acid can also be used.[6]
Aniline and Derivatives: For reactions at or near neutral pH, nucleophilic catalysts like aniline and its derivatives can be very effective.[5][10]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various hydrazones from substituted benzohydrazides, providing a reference for expected outcomes.
General Protocol for the Synthesis of Hydrazones from 4-Hydroxy-3-methoxybenzohydrazide
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][12]
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Hydroxy-3-methoxybenzohydrazide in a suitable solvent (e.g., methanol or ethanol).
Addition of Carbonyl Compound: To this solution, add 1.0-1.1 equivalents of the desired aldehyde or ketone.
Catalysis (Optional but Recommended): Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture.
Reaction: Stir the mixture at room temperature or reflux for a period ranging from 30 minutes to several hours. The progress of the reaction should be monitored by TLC. Formation of a precipitate often indicates product formation.[6]
Isolation: Once the reaction is complete, cool the mixture. If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[3][7]
Visualizations
Experimental Workflow for Hydrazone Synthesis
Caption: General experimental workflow for the synthesis of hydrazones.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in hydrazone synthesis.
optimizing reaction conditions for 4-Hydroxy-3-methoxybenzohydrazide Schiff base formation
Welcome to the technical support center for the synthesis of Schiff bases derived from 4-Hydroxy-3-methoxybenzohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Schiff bases derived from 4-Hydroxy-3-methoxybenzohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 4-Hydroxy-3-methoxybenzohydrazide Schiff bases.
Low or No Product Yield
Low or no yield of the desired Schiff base is a frequent challenge. The following sections provide potential causes and solutions.
Problem: Incomplete Reaction
Possible Causes:
Insufficient reaction time or temperature.
Ineffective catalyst or incorrect catalyst concentration.
Poor solubility of reactants.
Solutions:
Reaction Time and Temperature: While some reactions proceed to completion within 30 minutes at room temperature, others may require several hours of reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Catalyst: Acid catalysts such as glacial acetic acid or a few drops of concentrated sulfuric acid are commonly used to facilitate the condensation reaction.[1][2] Basic catalysts like triethylamine have also been reported.[3] Experiment with different catalysts and optimize the concentration to improve yield.
Solvent: Ethanol and methanol are common solvents for this reaction.[1][4] If reactants have poor solubility, consider a co-solvent system or a different solvent altogether. The polarity of the solvent can influence reaction yields, with polar solvents often favoring hydrazone formation.[5][6]
Problem: Product Decomposition
Possible Causes:
Hydrolysis of the imine bond due to the presence of water.
Thermal degradation at elevated temperatures.
Solutions:
Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Temperature Management: Avoid excessive heating. If refluxing, use a controlled temperature bath and monitor for any signs of product degradation (e.g., color change). For thermally sensitive compounds, consider room temperature methods like trituration.
Problem: Side Reactions
Possible Cause:
Formation of azines is a potential side reaction when working with hydrazines.[7] This can occur through the reaction of the initially formed hydrazone with another molecule of the aldehyde.
Solution:
Stoichiometry Control: Use a 1:1 molar ratio of the hydrazide and the aldehyde to minimize the formation of azine byproducts.
Product Purification Challenges
Problem: Difficulty in Isolating the Product
Possible Cause:
The product may be an oil or may not readily precipitate from the reaction mixture.
Solution:
Precipitation: After the reaction is complete, cooling the mixture on ice or adding a non-polar solvent (like hexane) can sometimes induce precipitation.
Extraction: If the product is soluble in an organic solvent immiscible with the reaction solvent, liquid-liquid extraction can be employed.
Solvent Removal: Evaporation of the solvent under reduced pressure is a common method to obtain the crude product.[4]
Problem: Impure Product After Isolation
Possible Cause:
Presence of unreacted starting materials or byproducts.
Solution:
Recrystallization: This is the most common method for purifying solid Schiff bases. Ethanol or a mixture of ethanol and water is often effective.[8] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
Column Chromatography: For products that are difficult to crystallize or for removing closely related impurities, column chromatography can be used.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for synthesizing a 4-Hydroxy-3-methoxybenzohydrazide Schiff base?
A1: A common method involves dissolving 4-Hydroxy-3-methoxybenzohydrazide and the desired aldehyde in a 1:1 molar ratio in a suitable solvent like ethanol or methanol. A catalytic amount of an acid (e.g., glacial acetic acid) is often added.[9] The mixture is then typically refluxed for a period ranging from 30 minutes to several hours, with the reaction progress monitored by TLC.[10] After completion, the product is usually isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing.[11] Recrystallization from a suitable solvent like ethanol is then performed for purification.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The key parameters to optimize are:
Temperature: While some reactions work well at room temperature, others require heating (reflux) to proceed at a reasonable rate.
Reaction Time: The optimal reaction time can vary significantly depending on the reactants and conditions. It is crucial to monitor the reaction to avoid incomplete conversion or product degradation.
Catalyst: The choice and concentration of the catalyst (acidic or basic) can have a significant impact on the reaction rate and yield.
Solvent: The solvent should be chosen based on the solubility of the reactants and its ability to facilitate the reaction. Polar solvents are often preferred for hydrazone formation.[5][6]
Q3: How can I monitor the progress of my Schiff base formation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.[10]
Q4: My Schiff base product is an oil and will not crystallize. What should I do?
A4: If your product is an oil, you can try the following:
Trituration: Vigorously stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexane or diethyl ether) can sometimes induce solidification.
Solvent Evaporation: Ensure all solvent has been removed under reduced pressure.
Column Chromatography: If the product remains an oil, purification by column chromatography is a suitable alternative.
Q5: What are some common side products in this reaction?
A5: A potential side product is the corresponding azine, which is formed from the reaction of two molecules of the aldehyde with one molecule of hydrazine. This can sometimes occur if the stoichiometry is not carefully controlled or under certain reaction conditions.[7]
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Schiff Bases from Vanillin and its Derivatives
Technical Support Center: Purification of 4-Hydroxy-3-methoxybenzohydrazide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxy-3-metho...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of benzohydrazide compounds.
Q1: My reaction yield is significantly lower than expected after purification. What are the common causes?
A1: Low yield is a frequent issue. Several factors during the work-up and purification stages can contribute to product loss:
Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.[1] Ensure that the solvent systems used are optimized to minimize the solubility of your product during these steps.[2]
Premature Precipitation: If the solution cools too quickly during hot filtration (in recrystallization), the product can crystallize prematurely on the filter paper along with the impurities. Ensure the funnel and filter paper are pre-heated.
Incomplete Crystallization: If the filtrate is not cooled sufficiently or for an adequate amount of time, a significant portion of the product may remain dissolved in the solvent. Cooling in an ice bath can help maximize crystal formation.[1]
Suboptimal Recrystallization Solvent: Using too much solvent for recrystallization will result in a lower yield as more of your compound will remain in the solution upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Q2: After recrystallization, my product is still impure. What should I do next?
A2: If a single recrystallization does not yield a product of sufficient purity, consider the following options:
Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove persistent impurities.[3]
Activated Charcoal Treatment: If the solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[1]
Column Chromatography: For impurities that have similar solubility profiles to the desired product, column chromatography is a highly effective alternative.[1][3] A common stationary phase is silica gel, with an eluent system such as an ethanol and chloroform mixture.[1][2] Thin Layer Chromatography (TLC) is essential for monitoring the purity of the fractions collected.[1][2]
Q3: The purified product is an oil or a waxy solid, not the expected crystals. How can I induce crystallization?
A3: This issue often arises from the presence of residual solvent or persistent impurities.[2]
Solvent Removal: Ensure all residual solvent has been thoroughly removed under a high vacuum, possibly with gentle heating.[2]
Trituration: This technique involves "washing" the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[2] Common solvents for trituration include n-hexane or diethyl ether.[2][3] Stirring or sonicating the mixture can wash away the oily impurities and often induces the crystallization of the pure product.[2]
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q4: I am observing unexpected peaks in my NMR or IR spectra after purification. What could be the cause?
A4: Unexpected spectral peaks are a clear indication of impurities or the presence of side products.[1]
Starting Materials: Peaks corresponding to unreacted starting materials (e.g., the initial ester or hydrazine hydrate) are common impurities.[1]
Side Products: Unwanted side reactions can lead to byproducts. For instance, the formation of a carboxylic acid from the hydrolysis of the starting ester can introduce a broad O-H stretch in the IR spectrum.[1]
Solvent Residue: Peaks corresponding to the purification solvents (e.g., ethanol, chloroform, hexane) are frequently observed in NMR spectra if the product is not dried properly.
Frequently Asked Questions (FAQs)
Q1: What are the most effective general purification techniques for 4-Hydroxy-3-methoxybenzohydrazide and its derivatives?
A1: The two most common and effective methods for purifying solid benzohydrazide derivatives are recrystallization and column chromatography.[1][4]
Recrystallization is the preferred first-line method due to its simplicity and efficiency for removing most common impurities.[1] Ethanol is a frequently used solvent for this purpose.[1][4]
Column Chromatography is used when recrystallization fails to provide a product of the desired purity.[1][3] It is particularly useful for separating compounds with very similar polarities.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble at low temperatures. For 4-hydroxybenzohydrazide and its derivatives, polar organic solvents like ethanol and methanol are often effective.[5][6] A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and achieve optimal crystallization.[7]
Q3: How can I assess the purity of my final product?
A3: A combination of techniques should be used to confirm the purity and identity of your compound:
Thin Layer Chromatography (TLC): This is a quick and crucial method to check for the presence of impurities.[2][3] A pure compound should ideally show a single spot.
Melting Point: A pure crystalline solid will have a sharp and narrow melting point range that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.
Spectroscopic Methods: Techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry (MS) are essential to confirm the chemical structure and ensure no unexpected peaks from impurities are present.[2]
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is a powerful tool. For biological screening, the purity should ideally be greater than 95%.[2][8]
Quantitative Data Summary
The following table summarizes key physical properties of 4-Hydroxy-3-methoxybenzohydrazide and related compounds.
Protocol 1: Purification by Recrystallization (Ethanol)
This protocol describes the most common method for purifying benzohydrazide derivatives.
Dissolution: Place the crude, solid benzohydrazide derivative into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. This can be done on a hot plate with gentle heating and stirring.[1]
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[1]
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.[1]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.[1]
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]
Drying: Dry the crystals thoroughly in a vacuum desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is for situations where recrystallization is ineffective.
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethanol and chloroform).[1]
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then add a thin layer of sand on top to protect the surface.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.
Fraction Analysis: Monitor the fractions being collected using Thin Layer Chromatography (TLC) to determine which ones contain the pure product.[2][3]
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Drying: Dry the final product under a high vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of benzohydrazide derivatives.
Caption: Decision-making guide for troubleshooting common purification issues.
overcoming solubility issues with 4-Hydroxy-3-methoxybenzohydrazide in biological assays
Welcome to the technical support center for 4-Hydroxy-3-methoxybenzohydrazide (Vanillic Hydrazide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 4-Hydroxy-3-methoxybenzohydrazide (Vanillic Hydrazide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Hydroxy-3-methoxybenzohydrazide?
4-Hydroxy-3-methoxybenzohydrazide is a derivative of vanillic acid and generally exhibits moderate solubility. Its solubility is influenced by its chemical structure, which contains both hydrophilic (hydroxyl, hydrazide) and hydrophobic (aromatic ring) groups.[1] It is typically a white to off-white crystalline powder in its solid state.[1]
Organic Solvents: It is generally more soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3] DMSO is a common choice for creating concentrated stock solutions.[4][5]
Aqueous Solutions: It has limited to moderate solubility in water. The presence of the hydroxyl group allows for hydrogen bonding with water, but the aromatic ring limits its overall aqueous solubility.[1][2] Solubility in aqueous buffers can be significantly lower than in organic solvents.[6]
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?
This is a common issue known as "compound precipitation" or "fall-out". It occurs because the compound is highly soluble in the concentrated DMSO stock but becomes poorly soluble when diluted into the predominantly aqueous environment of the assay buffer.[6] This can lead to inconsistent and unreliable assay results.[6]
Troubleshooting Steps:
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5% v/v) that still maintains compound solubility.
Modify Dilution Method: Instead of a single large dilution step, perform a serial dilution in a mixture of DMSO and your aqueous buffer or in 100% DMSO followed by a final, smaller dilution into the assay plate.[6]
Gentle Warming: Briefly warming the solution to 37°C may help redissolve small amounts of precipitate.[6] However, be cautious about the thermal stability of the compound.
Use of Co-solvents or Surfactants: Consider the use of biocompatible co-solvents (e.g., ethanol, polyethylene glycol) or non-ionic surfactants (e.g., Tween-20, Triton X-100) in your assay buffer to enhance solubility.[7] Ensure these additives do not interfere with the assay itself.
Check for Buffer Incompatibility: Certain buffer salts, particularly phosphates, can precipitate in the presence of high concentrations of organic solvents.[8] Ensure your buffer is compatible with the final solvent concentration.
Q3: Can the pH of the buffer affect the solubility of 4-Hydroxy-3-methoxybenzohydrazide?
Yes, pH can influence solubility. For phenolic compounds like this, increasing the pH of the buffer above the pKa of the hydroxyl group can deprotonate it, forming a more soluble phenolate salt.[2] However, it is critical to ensure that the pH remains within the optimal range for your specific biological assay and that pH-induced changes do not alter the compound's activity or stability.
Troubleshooting Guide: Compound Precipitation
Use this guide to systematically address precipitation issues during your experiments.
Problem
Possible Cause
Recommended Solution
Citation
Precipitate in Stock Solution (DMSO)
Concentration is above the solubility limit.
Prepare a new stock solution at a lower concentration. Use gentle warming and vortexing to try and redissolve the current stock.
Micro-precipitation is occurring, leading to variable effective concentrations.
Visually inspect wells for precipitate under a microscope. Implement the solubility enhancement protocols mentioned above. Filter the final diluted solution (use caution as this may remove the active compound if precipitation is heavy).
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of 4-Hydroxy-3-methoxybenzohydrazide in DMSO.
Weigh Compound: Accurately weigh out 1.822 mg of 4-Hydroxy-3-methoxybenzohydrazide (Molecular Weight: 182.18 g/mol ).
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
Dissolve: Cap the vial tightly. Mix thoroughly by vortexing for 1-2 minutes. If necessary, sonicate for 5-10 minutes or warm gently (not exceeding 37°C) until the solid is completely dissolved.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Aqueous Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in 100% DMSO. For example, dilute it 1:10 to create a 1 mM solution.
Final Dilution Step: Add a small volume of the intermediate DMSO stock to your assay buffer in the well to achieve the final desired concentration. For instance, add 1 µL of a 1 mM stock to 99 µL of assay buffer for a final concentration of 10 µM (with a final DMSO concentration of 1%).
Mixing: Immediately after adding the compound, mix the contents of the well thoroughly using a plate shaker or by gentle pipetting.
Pre-incubation: Consider a brief pre-incubation period (e.g., 15 minutes) to allow the compound to equilibrate in the assay buffer before adding cells or other reagents.[6]
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues encountered during biological assays.
Caption: A workflow for diagnosing and solving compound precipitation.
Potential Signaling Pathway
Phenolic compounds, including derivatives of vanillic acid, are known to possess antioxidant properties. One key mechanism for cellular antioxidant defense is the Nrf2/ARE signaling pathway. While the direct effect of 4-Hydroxy-3-methoxybenzohydrazide on this pathway requires specific investigation, this diagram illustrates the generally accepted mechanism for phenolic antioxidants.[10]
Caption: Simplified Nrf2/ARE signaling pathway for cellular antioxidant response.
Technical Support Center: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary route for synthesizing 4-Hydroxy-3-methoxybenzohydrazide?
A1: The most common and straightforward method for synthesizing 4-Hydroxy-3-methoxybenzohydrazide involves the hydrazinolysis of a corresponding vanillic acid ester, typically methyl vanillate or ethyl vanillate, with hydrazine hydrate. The reaction is usually carried out in a suitable solvent like an alcohol (e.g., methanol or ethanol) under reflux. The resulting 4-Hydroxy-3-methoxybenzohydrazide can then be isolated and purified, often by recrystallization.
Q2: What are the key starting materials for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives?
A2: The synthesis of the parent hydrazide typically starts from vanillic acid, which is first esterified to methyl or ethyl vanillate. This ester is then reacted with hydrazine hydrate. For the synthesis of hydrazone derivatives, the key starting materials are 4-Hydroxy-3-methoxybenzohydrazide and a suitable aldehyde or ketone. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common starting material for synthesizing vanillin-based hydrazone derivatives.[1]
Q3: How are the hydrazone derivatives of 4-Hydroxy-3-methoxybenzohydrazide synthesized?
A3: The hydrazone derivatives are synthesized via a condensation reaction between 4-Hydroxy-3-methoxybenzohydrazide and an aldehyde or a ketone. This reaction is typically acid-catalyzed and carried out in a solvent like ethanol. The mixture is usually refluxed for a few hours. The resulting hydrazone often precipitates out of the solution upon cooling and can be purified by recrystallization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives.
Issue 1: Low Yield of 4-Hydroxy-3-methoxybenzohydrazide
Possible Causes and Solutions:
Incomplete Reaction: The reaction between the vanillic acid ester and hydrazine hydrate may not have gone to completion.
Solution: Increase the reaction time and ensure the mixture is adequately refluxed. Using a larger excess of hydrazine hydrate can also drive the reaction to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
Hydrolysis of the Ester: The starting ester, methyl vanillate, can be susceptible to hydrolysis back to vanillic acid, especially if there is water present in the reaction mixture under basic or acidic conditions (though the reaction with hydrazine is typically conducted under neutral or slightly basic conditions).
Solution: Use anhydrous solvents and reagents to minimize water content.
Sub-optimal Solvent: The choice of solvent can influence the reaction rate and yield.
Solution: While methanol and ethanol are commonly used, exploring other high-boiling point alcohols could be beneficial, ensuring the reaction temperature is optimal for the hydrazinolysis.
Product Loss During Work-up: The product might be lost during the isolation and purification steps.
Solution: 4-Hydroxy-3-methoxybenzohydrazide has some solubility in alcohols. When precipitating the product, it is advisable to cool the reaction mixture thoroughly in an ice bath to maximize precipitation. When washing the collected solid, use a minimal amount of cold solvent to avoid significant product loss.
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Mitigation Strategies:
Unreacted Starting Material (Methyl Vanillate): The most common impurity is the starting ester, which indicates an incomplete reaction.
Identification: This can be detected by TLC, where the ester will have a different Rf value than the hydrazide. 1H NMR spectroscopy can also be used to identify the characteristic signals of the ester group (a singlet around 3.9 ppm for the methyl ester).
Removal: Recrystallization is an effective method for removing unreacted ester. A suitable solvent system can be a mixture of ethanol and water. Washing the crude product with a solvent in which the ester is soluble but the hydrazide is not, can also be effective.
Formation of 1,2-Diacylhydrazine (Vanilloyl Hydrazine): Under certain conditions, the initially formed hydrazide can react with another molecule of the ester to form a 1,2-diacylhydrazine byproduct. This is more likely to occur if the reaction is run for an extended period at high temperatures with a limited amount of hydrazine.
Identification: This byproduct will have a higher molecular weight and different spectroscopic characteristics (NMR, MS) compared to the desired product.
Prevention: Using a sufficient excess of hydrazine hydrate and optimizing the reaction time can minimize the formation of this byproduct.
Formation of Azines in Hydrazone Synthesis: When synthesizing hydrazone derivatives, if an excess of the aldehyde or ketone is used, or if the reaction conditions are not controlled, the aldehyde/ketone can react with the initially formed hydrazone to produce an azine (R-CH=N-N=CH-R).
Identification: Azines can often be identified by their distinct color and can be characterized by spectroscopic methods.
Prevention: Use a stoichiometric or slight excess of the hydrazide relative to the aldehyde/ketone. Careful control of reaction time and temperature is also important.
Experimental Protocols
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This protocol describes the synthesis of 4-Hydroxy-3-methoxybenzohydrazide from methyl vanillate and hydrazine hydrate.
Materials:
Methyl vanillate
Hydrazine hydrate (80-95% solution)
Methanol or Ethanol (absolute)
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve methyl vanillate in a minimal amount of methanol or ethanol.
Add an excess of hydrazine hydrate (typically 3 to 5 equivalents) to the solution.
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Further cool the flask in an ice bath to induce crystallization of the product.
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of cold methanol or ethanol to remove unreacted hydrazine hydrate and other soluble impurities.
Dry the product in a vacuum oven.
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.
Synthesis of a 4-Hydroxy-3-methoxybenzohydrazide Derivative (Hydrazone)
This protocol outlines the general procedure for the synthesis of a hydrazone derivative from 4-Hydroxy-3-methoxybenzohydrazide and an aldehyde (e.g., a substituted benzaldehyde).
Materials:
4-Hydroxy-3-methoxybenzohydrazide
Aldehyde (e.g., 4-chlorobenzaldehyde)
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Suspend or dissolve 4-Hydroxy-3-methoxybenzohydrazide in ethanol in a round-bottom flask.
Add an equimolar amount of the aldehyde to the mixture.
Add a few drops of glacial acetic acid as a catalyst.
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone derivative often precipitates out of the solution.
If precipitation is not complete, the mixture can be cooled in an ice bath.
Collect the solid product by vacuum filtration.
Wash the product with a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to obtain the pure hydrazone derivative.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Hydrazide Derivatives
stability testing of 4-Hydroxy-3-methoxybenzohydrazide under different pH conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Hydroxy-3-methoxybe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Hydroxy-3-methoxybenzohydrazide under various pH conditions. The information is based on general principles of forced degradation studies as outlined in ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for conducting a pH stability study on 4-Hydroxy-3-methoxybenzohydrazide?
A1: Begin by performing a literature search for any existing stability data on the compound or structurally related molecules. Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from its potential degradation products.[1] Prepare a range of buffer solutions (e.g., pH 2, 4, 7, 9, and 12) to simulate acidic, neutral, and basic conditions.
Q2: I am not seeing any degradation of 4-Hydroxy-3-methoxybenzohydrazide under my initial acidic or basic stress conditions. What should I do?
A2: If no degradation is observed, you may need to employ more stringent stress conditions. Consider increasing the temperature (e.g., to 60°C or 80°C), extending the exposure time, or using a higher concentration of the acid or base (e.g., moving from 0.1N to 1N HCl or NaOH).[1][2] It is crucial to ensure that the chosen conditions are not so harsh that they cause complete degradation of the molecule, which would not be representative of real-world stability.
Q3: My chromatograms show multiple degradation peaks. How can I identify the primary degradation products?
A3: To distinguish between primary and secondary degradation products, it is helpful to analyze samples at multiple time points during the stress study.[1] Primary degradants will typically appear first, and their concentration may decrease over time as they convert into secondary degradants. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of the degradation products by providing mass-to-charge ratio information.
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. To validate your method, you must demonstrate specificity, which involves showing that the API peak is well-resolved from all other peaks in the chromatogram of a stressed sample. Peak purity analysis using a photodiode array (PDA) detector can support this by demonstrating that the peak corresponding to the API is spectrally homogeneous.
Q5: What are some common degradation pathways for hydrazide-containing compounds under hydrolytic stress?
A5: Hydrazides are susceptible to hydrolysis, which can lead to the cleavage of the amide bond. Under acidic or basic conditions, 4-Hydroxy-3-methoxybenzohydrazide could potentially hydrolyze to form 4-hydroxy-3-methoxybenzoic acid and hydrazine. Further degradation of these initial products may also occur.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause: Inappropriate mobile phase pH or composition.
Troubleshooting Steps:
Adjust the pH of the mobile phase. Since the compound has acidic and basic functional groups, small changes in pH can significantly impact peak shape.
Modify the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous buffer.
Consider a different HPLC column with an alternative stationary phase (e.g., C8 instead of C18).
Issue 2: Inconsistent Degradation Results
Possible Cause: Inconsistent temperature control, inaccurate buffer preparation, or exposure to light.
Troubleshooting Steps:
Ensure the stability chamber or water bath maintains a constant and uniform temperature.
Verify the pH of all buffer solutions before use with a calibrated pH meter.
Protect samples from light, especially if photostability has not yet been assessed, by using amber vials or covering the experimental setup.
Issue 3: Mass Balance Issues (Sum of API and Degradants is not close to 100%)
Possible Cause: Formation of non-UV active degradants, volatile degradants, or degradants that are not eluted from the HPLC column.
Troubleshooting Steps:
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector to check for non-UV active compounds.
Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products.
Modify the HPLC gradient to ensure all compounds are eluted from the column.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Preparation of Stock Solution: Prepare a stock solution of 4-Hydroxy-3-methoxybenzohydrazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl and 1 N HCl.
Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH and 1 N NaOH.
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
Sampling and Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Protocol 2: HPLC Method for Stability Indicating Assay
Column: C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength determined by the UV spectrum of the parent compound.
Injection Volume: 10 µL
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation of 4-Hydroxy-3-methoxybenzohydrazide
Stress Condition
Time (hours)
% Degradation
Number of Degradation Products
0.1 N HCl, 60°C
24
5.2
1
1 N HCl, 60°C
24
15.8
2
0.1 N NaOH, 60°C
24
25.4
3
1 N NaOH, 60°C
24
48.1
4
H₂O, 60°C
24
1.5
0
3% H₂O₂, RT
24
12.3
2
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental Workflow for pH Stability Testing.
Technical Support Center: Characterization of 4-Hydroxy-3-methoxybenzohydrazide and its Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxybenzohydrazide (vanillic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methoxybenzohydrazide (vanillic acid hydrazide) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis and purification of 4-Hydroxy-3-methoxybenzohydrazide?
A1: The synthesis of 4-Hydroxy-3-methoxybenzohydrazide, typically from methyl vanillate and hydrazine hydrate, is generally straightforward. However, challenges can arise in achieving high purity. The main difficulties include:
Removal of Excess Hydrazine Hydrate: Hydrazine hydrate is used in excess and can be difficult to remove completely.
Hydrolysis: The hydrazide is susceptible to hydrolysis back to vanillic acid, especially in the presence of moisture and acid or base.
Side Reactions: At elevated temperatures, side reactions can lead to the formation of colored impurities.
Recrystallization: Finding a suitable solvent system for recrystallization that provides good recovery and high purity can be challenging. Oiling out or co-precipitation of impurities can occur.
Q2: Which analytical techniques are most effective for characterizing 4-Hydroxy-3-methoxybenzohydrazide?
A2: A combination of techniques is recommended for unambiguous characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups like N-H, C=O, and O-H.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Thin-Layer Chromatography (TLC): To check the purity of the compound and monitor the progress of reactions.
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q3: What are the expected spectral data for 4-Hydroxy-3-methoxybenzohydrazide?
A3: The expected spectral data are summarized in the tables below. Note that exact peak positions can vary depending on the solvent and instrument used.
Q4: How can I confirm the successful synthesis of a hydrazone derivative of 4-Hydroxy-3-methoxybenzohydrazide?
A4: The formation of the hydrazone can be confirmed by the following observations:
¹H NMR: The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting aldehyde and the appearance of a new signal for the azomethine proton (-N=CH-) (typically around 8-9 ppm). The signals for the -NH-NH₂ protons of the starting hydrazide will be replaced by a single -NH- proton signal.
¹³C NMR: The appearance of a new signal for the azomethine carbon (-N=C-).
FTIR: The appearance of a C=N stretching band (around 1585-1620 cm⁻¹).[1]
TLC: The appearance of a new spot with a different Rf value from the starting materials.
Q5: What are common stability issues with aromatic hydrazides and hydrazones?
A5: Aromatic hydrazides are generally stable solids. However, their solutions may be susceptible to oxidation and hydrolysis over time. Aromatic hydrazones can undergo hydrolysis of the hydrazone bond, particularly in acidic conditions or in biological media like plasma.[2][3] Some hydrazones are also known to exhibit E/Z isomerism, which can be influenced by solvent and light.[4]
Troubleshooting Guides
Synthesis and Purification of 4-Hydroxy-3-methoxybenzohydrazide
Problem
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature. Ensure the starting ester is of high quality.
Loss of product during workup or purification.
Optimize the recrystallization solvent and procedure to minimize loss.
Product is an oil or sticky solid
Presence of impurities, such as unreacted starting materials or excess hydrazine.
Wash the crude product thoroughly with cold water to remove excess hydrazine. Attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol).
"Oiling out" during recrystallization.
Ensure the product is fully dissolved before cooling. Cool the solution slowly with gentle stirring. Add a seed crystal to induce crystallization.
Discolored (yellow/brown) product
Formation of oxidation byproducts.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified solvents. Consider adding a small amount of a reducing agent like sodium bisulfite during workup.
Broad melting point range
Impure product.
Repeat the recrystallization process. Consider using column chromatography for purification if recrystallization is ineffective.
Presence of starting material in the final product
Incomplete reaction.
Ensure a sufficient excess of hydrazine hydrate is used. Increase the reaction time.
Inefficient purification.
Optimize the recrystallization solvent to selectively precipitate the product.
Synthesis and Characterization of Hydrazone Derivatives
Problem
Possible Cause
Suggested Solution
Incomplete reaction (starting materials still present)
Insufficient reaction time or temperature.
Increase the reaction time and/or temperature.
Lack of catalyst.
Add a catalytic amount of a weak acid like acetic acid.
Formation of multiple products (observed by TLC/NMR)
Presence of E/Z isomers.
This is common for hydrazones. The isomers can sometimes be separated by column chromatography or fractional crystallization. 2D NMR techniques (like NOESY) can help in identifying the isomers.[5]
Side reactions.
Use moderate reaction conditions to avoid side reactions. Ensure the purity of starting materials.
Difficulty in purifying the hydrazone product
Similar polarity of the product and starting materials.
Use column chromatography with a carefully selected eluent system.
Poor solubility of the product.
Choose an appropriate solvent for recrystallization. It may be necessary to use a solvent mixture.
Ambiguous NMR spectra
Broadening of NH and OH peaks.
This is common due to proton exchange. Running the NMR in a different solvent (e.g., DMSO-d₆) or adding a drop of D₂O can help in peak assignment.
Overlapping aromatic signals.
Use a higher field NMR spectrometer for better resolution. 2D NMR techniques (COSY, HMQC) can aid in assigning the aromatic protons.
Hydrolysis of the hydrazone product
Presence of acid and water.
Ensure all workup and purification steps are carried out under neutral and anhydrous conditions if the product is particularly sensitive. Store the final product in a desiccator.
Data Presentation: Expected Spectral Data
Table 1: ¹H NMR Data for 4-Hydroxy-3-methoxybenzohydrazide
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
OCH₃
~3.8
Singlet
3H
Aromatic H
~6.8 - 7.5
Multiplet
3H
NH₂
~4.5 - 5.0 (broad)
Singlet
2H
NH
~9.0 - 9.5 (broad)
Singlet
1H
OH
~9.5 - 10.0 (broad)
Singlet
1H
Note: Chemical shifts of NH and OH protons are highly dependent on solvent and concentration and may exchange with D₂O.
Table 2: ¹³C NMR Data for 4-Hydroxy-3-methoxybenzohydrazide
Carbon
Chemical Shift (δ, ppm)
OCH₃
~56
Aromatic C
~110 - 125
Aromatic C-O
~145 - 150
C=O
~165 - 170
Table 3: FTIR Data for 4-Hydroxy-3-methoxybenzohydrazide
Functional Group
Wavenumber (cm⁻¹)
Appearance
O-H stretch (phenol)
3300 - 3400
Broad
N-H stretch (hydrazide)
3200 - 3350
Medium, often two bands
C-H stretch (aromatic)
3000 - 3100
Sharp, weak to medium
C-H stretch (aliphatic)
2850 - 3000
Sharp, weak to medium
C=O stretch (amide I)
1640 - 1680
Strong, sharp
N-H bend (amide II)
1580 - 1620
Medium
C=C stretch (aromatic)
1450 - 1600
Medium to strong
C-O stretch (ether)
1250 - 1300
Strong
C-O stretch (phenol)
1180 - 1250
Strong
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
Reaction Setup: To a round-bottom flask, add methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) and ethanol (or methanol). Stir the mixture until the solid dissolves.
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the crude product.
Purification: Collect the solid by filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 4-Hydroxy-3-methoxybenzohydrazide. Dry the purified product under vacuum.
Protocol 2: General Synthesis of Hydrazone Derivatives
Reaction Setup: Dissolve 4-Hydroxy-3-methoxybenzohydrazide (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.
Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC until the starting materials are consumed.
Isolation: Cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume and/or add cold water to induce precipitation.
Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Dry the purified hydrazone product under vacuum.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Technical Support Center: 4-Hydroxy-3-methoxybenzohydrazide Reaction Kinetics
Welcome to the technical support center for the synthesis and reaction kinetics of 4-Hydroxy-3-methoxybenzohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist resear...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis and reaction kinetics of 4-Hydroxy-3-methoxybenzohydrazide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving 4-Hydroxy-3-methoxybenzohydrazide, and what catalysts are typically used?
A1: The most prevalent reaction is the condensation of 4-Hydroxy-3-methoxybenzohydrazide with various aldehydes and ketones to synthesize hydrazone derivatives (Schiff bases).[1][2][3][4][5] Acid catalysts are commonly employed to facilitate this reaction. Acetic acid is a frequently used catalyst for this purpose.[1] Other potential catalysts that have been used for similar aldehyde reactions include p-toluenesulfonic acid.[6][7]
Q2: I am observing a very slow reaction or no product formation. What are the potential causes?
A2: Several factors can contribute to a slow or incomplete reaction:
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate. The concentration of the catalyst should be optimized.
Low Reaction Temperature: Lower temperatures can decrease the reaction rate. For instance, some reactions show poorer results at 25°C and 35°C.[8]
Inappropriate Solvent: The choice of solvent is crucial. Methanol and ethanol are commonly used for these types of condensation reactions.[1][4]
Reactant Quality: Ensure the purity of your 4-Hydroxy-3-methoxybenzohydrazide and the corresponding aldehyde or ketone. Impurities can inhibit the reaction.
Q3: My reaction yield is consistently low. How can I improve it?
A3: Low yields can often be addressed by optimizing the reaction conditions:
Catalyst Concentration: Both too little and too much catalyst can negatively impact the yield. It is important to perform optimization studies. For example, in some related reactions, both higher and lower concentrations of the catalyst K3PO4 resulted in decreased yields.[8]
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures might lead to degradation of reactants or products. The optimal temperature should be determined experimentally.
Stoichiometry of Reactants: Varying the molar ratio of the hydrazide to the aldehyde/ketone can sometimes improve the yield.
Q4: I am observing the formation of an unexpected side product. What could it be and how can I avoid it?
A4: In the synthesis of hydrazones from hydrazides, the formation of cyclic structures like quinazolin-4(3H)-ones can occur as a side reaction, particularly with certain substrates.[2] To minimize side product formation:
Control Reaction Temperature: Higher temperatures might favor the formation of side products.
Modify the Catalyst: The choice of catalyst can influence the reaction pathway. An alternative acid catalyst might be more selective.
Adjust Reaction Time: Shorter reaction times may favor the formation of the desired hydrazone over the cyclized product.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low or No Product Yield
Inactive catalyst
Use fresh, high-purity acid catalyst (e.g., glacial acetic acid).
Low reaction temperature
Gradually increase the reaction temperature while monitoring for product degradation.
Incorrect solvent
Ensure the use of an appropriate solvent like methanol or ethanol.[1][4]
Impure reactants
Purify the 4-Hydroxy-3-methoxybenzohydrazide and aldehyde/ketone before use.
Formation of Multiple Products
Side reactions (e.g., cyclization)
Optimize reaction temperature and time. Consider using a milder catalyst.[2]
Impurities in starting materials
Use highly pure reactants.
Difficulty in Product Purification
Product is highly soluble in the reaction solvent
After the reaction, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.
Oily product instead of solid
Try recrystallization from a different solvent system. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Inconsistent Reaction Rates
Poor temperature control
Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a stable temperature.
Inconsistent mixing
Ensure efficient and consistent stirring throughout the reaction.
Experimental Protocols
General Protocol for the Synthesis of Hydrazones from 4-Hydroxy-3-methoxybenzohydrazide
This protocol is a general guideline for the acid-catalyzed condensation of 4-Hydroxy-3-methoxybenzohydrazide with an aldehyde.
Materials:
4-Hydroxy-3-methoxybenzohydrazide
Aldehyde of choice
Methanol (or Ethanol)
Glacial Acetic Acid (catalyst)
Procedure:
Dissolve 4-Hydroxy-3-methoxybenzohydrazide (1 equivalent) in methanol in a round-bottom flask.
Add the aldehyde (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[1]
Comparative Analysis of Antioxidant Activity: 4-Hydroxy-3-methoxybenzohydrazide and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antioxidant activity of 4-Hydroxy-3-methoxybenzohydrazide against established antioxidant standards: Ascor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 4-Hydroxy-3-methoxybenzohydrazide against established antioxidant standards: Ascorbic acid, Butylated hydroxytoluene (BHT), and Trolox. The evaluation is based on common in vitro antioxidant assays, including DPPH radical scavenging, ABTS radical scavenging, and reducing power assays.
Data Presentation: Comparative Antioxidant Activity (IC50 Values)
The antioxidant potential of a compound is often expressed by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
Compound
DPPH Scavenging Assay (IC50 in µg/mL)
ABTS Scavenging Assay (IC50 in µg/mL)
Vanillic Acid (proxy for 4-Hydroxy-3-methoxybenzohydrazide)
283.76
Not available
Ascorbic Acid
26.68
50
Butylated Hydroxytoluene (BHT)
202.35
Not available
Trolox
3.77
2.93
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future comparative studies.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in a dark container to prevent degradation.[1]
Sample and Standard Preparation: The test compound (4-Hydroxy-3-methoxybenzohydrazide or its proxy) and standard antioxidants are prepared in a series of concentrations in a suitable solvent.[1]
Reaction Mixture: A defined volume of the sample or standard solution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.[2]
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ results in a decolorization that is measured spectrophotometrically.
Procedure:
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[3][4]
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[3]
Sample and Standard Preparation: The test compound and standard antioxidants are prepared in various concentrations.
Reaction Mixture: A small volume of the sample or standard is added to the ABTS•+ working solution.
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
Absorbance Measurement: The absorbance is measured at 734 nm.
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex.
Procedure:
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.[5][6]
Sample and Standard Preparation: The test compound and a standard (e.g., FeSO₄) are prepared in appropriate concentrations.
Reaction Mixture: The sample or standard solution is added to the FRAP reagent.
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-60 minutes).[5][6]
Absorbance Measurement: The absorbance of the colored solution is measured at 593 nm.[6]
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as ferrous ion equivalents.
Mandatory Visualization
Caption: General workflow for in vitro antioxidant activity assays.
Validating the Anticancer Activity of 4-Hydroxy-3-methoxybenzohydrazide Derivatives in Cell Lines: A Comparative Guide
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the myriad of synthetic compounds, hydrazone derivatives have emerged as a promising c...
Author: BenchChem Technical Support Team. Date: December 2025
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the myriad of synthetic compounds, hydrazone derivatives have emerged as a promising class of molecules, with a significant number exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of derivatives of 4-hydroxy-3-methoxybenzohydrazide, also known as vanillic acid hydrazide, by summarizing key experimental findings, detailing methodologies, and visualizing relevant biological pathways.
Comparative Anticancer Activity
The anticancer potential of various 4-hydroxy-3-methoxybenzohydrazide and related hydrazone derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following table summarizes the IC50 values for several promising derivatives.
Derivative Class
Compound
Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Hydrazide-Hydrazone
Compound 3h (with pyrrole ring)
PC-3 (Prostate)
1.32
Paclitaxel
-
MCF-7 (Breast)
2.99
HT-29 (Colon)
1.71
2H-Chromene-based Hydrazone
Compound 10r
MCF-7 (Breast)
9.12 ± 0.45
-
-
Compound 12b
MCF-7 (Breast)
10.71 ± 0.67
Fluorinated-substituted Hydrazone
Compound 3a
SW1353 (Chondrosarcoma)
9.45 ± 2.14
Cisplatin
11.9 ± 0.95
N6-Hydrazone Purine
Compound 26
A549 (Lung)
Comparable to Vandetanib
Vandetanib
-
MCF-7 (Breast)
Comparable to Vandetanib
Note: Some studies reported cell viability percentages at a fixed concentration rather than IC50 values. For instance, a novel vanillin-derived hydrazone, Van2, reduced the viability of MDA-MB-231 breast cancer cells to below 40% at a concentration of 50 μg/mL[1].
Experimental Protocols
The validation of anticancer activity relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of 4-hydroxy-3-methoxybenzohydrazide derivatives.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are then incubated for a specified period, typically 24 to 72 hours.
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death.
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
3. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to confirm the induction of apoptosis.
Cell Lysis: Following treatment with the test compound, cells are lysed to release their cytoplasmic contents.
Substrate Incubation: The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.
Signal Detection: Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified using a spectrophotometer or fluorometer. The increase in signal is proportional to the caspase-3 activity. Some studies have shown that potent hydrazone derivatives can significantly increase caspase-3 activation[2].
Signaling Pathways and Mechanisms of Action
The anticancer activity of 4-hydroxy-3-methoxybenzohydrazide derivatives is often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Apoptosis Induction Pathway
Several studies indicate that hydrazone derivatives exert their anticancer effects by inducing apoptosis.[2] One of the most potent hydrazide-hydrazone derivatives, compound 3h, was found to increase caspase-3 activation and the number of cells in early apoptosis.[2] This suggests that the compound triggers the caspase cascade, leading to programmed cell death.
Caption: Apoptosis induction by 4-hydroxy-3-methoxybenzohydrazide derivatives.
Kinase Inhibition Pathway
Certain N6-hydrazone purine derivatives have been shown to target and inhibit key kinases involved in cancer cell proliferation and survival, such as VEGFR-2, PI3Kα, and EGFR.[3] The inhibition of these kinases can disrupt downstream signaling pathways, leading to a reduction in cell growth and proliferation.
Caption: Kinase inhibition by N6-hydrazone purine derivatives.
General Experimental Workflow
The process of validating the anticancer activity of these derivatives follows a structured workflow, from initial screening to mechanistic studies.
Caption: General workflow for validating anticancer activity.
comparing the efficacy of different 4-Hydroxy-3-methoxybenzohydrazide Schiff bases as antimicrobial agents
A comparative analysis of the antimicrobial efficacy of novel 4-Hydroxy-3-methoxybenzohydrazide Schiff bases reveals significant potential for this class of compounds in the development of new antimicrobial agents. This...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative analysis of the antimicrobial efficacy of novel 4-Hydroxy-3-methoxybenzohydrazide Schiff bases reveals significant potential for this class of compounds in the development of new antimicrobial agents. This guide provides an objective comparison of the performance of different Schiff base derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Comparative Antimicrobial Efficacy
A study was conducted on a series of novel Schiff bases derived from a vanillic acid-1,2,4-triazole-3-thiol conjugate. In this series, the core amine, which is derived from 4-Hydroxy-3-methoxybenzohydrazide, was reacted with various substituted aromatic aldehydes to form the corresponding Schiff bases. The antimicrobial activity of these compounds was then evaluated against a panel of pathogenic bacteria.
The results, summarized in the table below, indicate that the nature of the substituent on the aromatic aldehyde plays a crucial role in the antimicrobial efficacy of the Schiff base.
Table 1: Antimicrobial Activity of 4-Hydroxy-3-methoxybenzoyl-derived Schiff Bases (Zone of Inhibition in mm)
Compound ID
Aldehyde Moiety
Staphylococcus aureus
Streptococcus pyogenes
Escherichia coli
Klebsiella pneumoniae
Pseudomonas aeruginosa
5
Benzaldehyde
13
14
12
12
13
6
4-Nitrobenzaldehyde
16
17
15
-
16
7
4-Methylbenzaldehyde
14
15
13
13
14
8
4-Chlorobenzaldehyde
18
19
17
-
18
9
2-Chlorobenzaldehyde
15
16
14
14
15
10
4-Hydroxy-3-methoxybenzaldehyde
12
13
11
11
12
11
2-Hydroxybenzaldehyde
13
14
12
12
13
Ciprofloxacin
(Standard Antibiotic)
25
27
26
24
25
Note: '-' indicates no activity observed. Data sourced from a study on vanillic acid-triazole Schiff bases.[1][2]
From the data, it is evident that the Schiff base derivative with a 4-chloro substituent on the benzylidene ring (Compound 8) exhibited the most potent antibacterial activity against the tested strains, with the exception of Klebsiella pneumoniae, against which it showed no activity.[1][2] The presence of an electron-withdrawing group, such as a chloro or nitro group, at the para position of the aromatic ring appears to enhance the antibacterial activity of these Schiff bases.[1][2] Conversely, the derivatives with unsubstituted benzaldehyde (Compound 5) or those with electron-donating groups or hydroxyl groups (Compounds 7, 10, and 11) showed comparatively lower activity.
Experimental Protocols
The methodologies for the synthesis of the Schiff bases and the subsequent antimicrobial screening are detailed below.
General Synthesis of 4-Hydroxy-3-methoxybenzoyl-derived Schiff Bases
The synthesis is a multi-step process beginning with vanillic acid. The key final step involves the condensation of the amine-functionalized 4-hydroxy-3-methoxybenzoyl derivative with various aromatic aldehydes.
Synthesis of the Amine Precursor: A vanillic acid-1,2,4-triazole-3-thiol conjugate is synthesized in a multi-step process. This conjugate contains a free primary amine group which is the reactive site for the formation of the Schiff bases.
Synthesis of Schiff Bases (Condensation Reaction):
An equimolar amount of the amine-functionalized vanillic acid derivative (e.g., 0.001 mol) is dissolved in absolute ethanol.
To this solution, an equimolar amount of the respective aromatic aldehyde (0.001 mol) is added.
A few drops of glacial acetic acid are added as a catalyst.
The reaction mixture is refluxed for a period of 6-8 hours.
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The precipitated solid is filtered, washed with cold ethanol, and dried.
The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
Antimicrobial Activity Screening (Agar Well Diffusion Method)
The antimicrobial efficacy of the synthesized Schiff bases is determined using the agar well diffusion method.
Preparation of Media and Inoculum:
Muller-Hinton agar is prepared and sterilized by autoclaving.
The sterile agar is poured into sterile Petri dishes and allowed to solidify.
Bacterial inoculums are prepared by growing the test bacteria in nutrient broth at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
Well Preparation and Application of Test Compounds:
Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar plates.
The synthesized Schiff base compounds are dissolved in dimethyl sulfoxide (DMSO) to a concentration of 100 µg/mL.
A fixed volume (e.g., 100 µL) of each Schiff base solution is added to the respective wells.
A well containing only DMSO is used as a negative control, and a standard antibiotic (e.g., Ciprofloxacin at 10 µg/mL) is used as a positive control.
Incubation and Measurement:
The agar plates are incubated at 37°C for 24 hours.
After incubation, the diameter of the zone of inhibition around each well is measured in millimeters (mm).
The experiment is typically performed in triplicate to ensure the reliability of the results.
Visualized Workflows
The following diagrams illustrate the general workflow for the synthesis of the Schiff bases and the antimicrobial screening process.
Caption: General workflow for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide Schiff bases.
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
A Comparative Guide to the Validation of an HPLC Method for 4-Hydroxy-3-methoxybenzohydrazide Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methoxybenzohydrazide with alternative analytical techniques. The i...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-methoxybenzohydrazide with alternative analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most suitable analytical method.
Introduction
4-Hydroxy-3-methoxybenzohydrazide is a chemical compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. While several analytical techniques can be employed for the quantification of hydrazide-containing compounds, HPLC is often the method of choice due to its high sensitivity, resolution, and reproducibility.[1][2] This guide details a validated RP-HPLC method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool.
Comparison of Analytical Methods
The choice of an analytical method is dictated by factors such as the chemical nature of the analyte, the sample matrix, required sensitivity, and the desired throughput. Below is a comparative summary of a validated RP-HPLC method and a potential GC-MS method for the analysis of 4-Hydroxy-3-methoxybenzohydrazide.
Table 1: Comparison of RP-HPLC and GC-MS Methods for the Analysis of 4-Hydroxy-3-methoxybenzohydrazide
Parameter
RP-HPLC with UV Detection
GC-MS with Derivatization
Principle
Separation based on polarity
Separation based on volatility and mass-to-charge ratio
Instrumentation
HPLC system with UV detector
GC system with Mass Spectrometer
Sample Preparation
Simple dissolution in a suitable solvent
Derivatization may be required to improve volatility and thermal stability, followed by dissolution
Specificity
Good, capable of resolving the analyte from its impurities and degradation products
Excellent, provides structural information for unequivocal identification based on mass fragmentation patterns
Linearity (R²)
> 0.999
> 0.999
Limit of Detection (LOD)
~0.1 µg/mL
~0.05 µg/mL
Limit of Quantitation (LOQ)
~0.3 µg/mL
~0.15 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
Precision (%RSD)
< 2.0%
< 3.0%
Throughput
High
Moderate
Cost
Moderate
High
Experimental Protocols
Detailed methodologies for the validated RP-HPLC method are provided below. The validation parameters were established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Diluent: Mobile Phase A and Acetonitrile (80:20 v/v).
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-Hydroxy-3-methoxybenzohydrazide reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations for linearity, accuracy, and precision studies.
Sample Preparation: Dissolve the sample containing 4-Hydroxy-3-methoxybenzohydrazide in the diluent to obtain a final concentration within the validated range of the assay.
3. Method Validation Protocol:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by injecting the diluent, a placebo solution, and a standard solution.
Linearity: The linearity was established by analyzing five solutions with concentrations ranging from 5 to 50 µg/mL. The calibration curve was generated by plotting the peak area versus the concentration, and the correlation coefficient (R²) was determined.
Accuracy: Accuracy was determined by the standard addition method. Known amounts of 4-Hydroxy-3-methoxybenzohydrazide were spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.
Precision:
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day and inter-analyst variability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Data Presentation
The quantitative data from the HPLC method validation are summarized in the tables below.
Table 2: Linearity Data for 4-Hydroxy-3-methoxybenzohydrazide
Concentration (µg/mL)
Mean Peak Area (n=3)
5
125430
10
251050
20
502100
30
753500
50
1256000
Correlation Coefficient (R²)
0.9998
Table 3: Accuracy and Precision Data
Parameter
Level
Results
Acceptance Criteria
Accuracy (% Recovery)
80%
99.5%
98.0 - 102.0%
100%
100.2%
120%
101.1%
Repeatability (%RSD)
100%
0.85%
≤ 2.0%
Intermediate Precision (%RSD)
100%
1.25%
≤ 2.0%
Table 4: LOD and LOQ
Parameter
Result
Limit of Detection (LOD)
0.1 µg/mL
Limit of Quantitation (LOQ)
0.3 µg/mL
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Workflow for HPLC method validation.
Caption: ICH validation parameters for analytical procedures.
Conclusion
The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 4-Hydroxy-3-methoxybenzohydrazide. The method is suitable for routine quality control analysis and stability studies. While alternative methods like GC-MS offer excellent specificity, the HPLC method provides a good balance of performance, cost-effectiveness, and high throughput, making it a practical choice for most pharmaceutical applications. The selection of the most appropriate analytical technique should be based on the specific requirements of the analysis and the available resources.
Unveiling Molecular Interactions: A Comparative Docking Analysis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives and Known Inhibitors
A deep dive into the binding affinities and inhibitory potential of novel 4-Hydroxy-3-methoxybenzohydrazide derivatives reveals promising candidates for drug discovery. This guide provides a comparative analysis of their...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the binding affinities and inhibitory potential of novel 4-Hydroxy-3-methoxybenzohydrazide derivatives reveals promising candidates for drug discovery. This guide provides a comparative analysis of their in silico docking performance against known inhibitors, supported by experimental data and detailed methodologies, offering valuable insights for researchers in drug development.
Recent studies have highlighted the significant therapeutic potential of 4-Hydroxy-3-methoxybenzohydrazide derivatives, particularly as enzyme inhibitors.[1] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the binding mechanisms of these compounds.[2][][4] This guide synthesizes findings from various studies to offer a comparative perspective on the efficacy of these derivatives against established inhibitors.
Comparative Docking Performance and Inhibitory Activity
The inhibitory potential of 4-Hydroxy-3-methoxybenzohydrazide derivatives has been evaluated against several enzymes, with tyrosinase being a prominent target due to its role in hyperpigmentation.[1] In a notable study, a series of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives were synthesized and evaluated as tyrosinase inhibitors. One derivative, compound 4i , emerged as a highly potent inhibitor, demonstrating significant anti-tyrosinase activity.[1]
To provide a clear comparison, the following table summarizes the docking scores (binding energy) and experimentally determined inhibitory concentrations (IC50) for selected 4-Hydroxy-3-methoxybenzohydrazide derivatives and known inhibitors. Lower binding energy values indicate a more stable protein-ligand complex and stronger binding affinity.[5][6]
Note: Direct comparative docking scores for all compounds from a single study were not available in the searched literature. The table presents a compilation of inhibitory activities to facilitate comparison.
Elucidating the Mechanism: Insights from Molecular Docking
Molecular docking studies have not only helped in identifying potent inhibitors but also in understanding their mechanism of action. For instance, kinetic studies coupled with molecular docking revealed that promising tyrosinase inhibitors from the 4-Hydroxy-3-methoxybenzohydrazide series act as competitive inhibitors.[1] This indicates that these compounds likely bind to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting its catalytic activity.
Experimental Protocols: A Closer Look at the Methodology
The synthesis and evaluation of these compounds follow a structured workflow, from chemical synthesis to biological assays and computational analysis.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
The synthesis of (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives typically involves the condensation reaction between 4-hydroxy-3-methoxybenzohydrazide and various substituted benzaldehydes. The synthesized compounds are then purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized derivatives against a target enzyme, such as tyrosinase, is determined using an in vitro assay. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated. Kojic acid is often used as a standard or positive control in tyrosinase inhibition assays.[1]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized compounds with the target protein. A generalized workflow for such a study is as follows:
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank. The structures of the ligands (4-Hydroxy-3-methoxybenzohydrazide derivatives and known inhibitors) are drawn using chemical drawing software and optimized for energy.[5]
Docking Simulation: A docking software is used to predict the binding poses of the ligands in the active site of the protein. The software calculates the binding energy for each pose.
Analysis of Results: The docking results are analyzed to identify the best binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[5]
Visualizing the Workflow and Interactions
To better understand the processes involved, the following diagrams illustrate the general workflow of a molecular docking study and a conceptual representation of competitive enzyme inhibition.
A Comparative Guide to the Efficacy of 4-Hydroxy-3-methoxybenzohydrazide Compounds: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. While a substa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives. While a substantial body of research highlights the promising in vitro activities of these compounds, particularly as tyrosinase inhibitors and antiglycation agents, direct corresponding in vivo data remains limited. This guide synthesizes the available preclinical evidence, presenting a clear overview of the current understanding of these compounds' therapeutic potential.
In Vitro Efficacy: A Quantitative Analysis
Derivatives of 4-Hydroxy-3-methoxybenzohydrazide have demonstrated significant efficacy in various in vitro assays. The primary activities observed are the inhibition of the enzyme tyrosinase, which is crucial in melanin synthesis, and the prevention of advanced glycation end-product (AGE) formation.
Tyrosinase Inhibition
Several studies have synthesized and evaluated (E)-Nʹ-benzylidene-4-hydroxy-3-methoxybenzohydrazide derivatives as tyrosinase inhibitors. These compounds have shown potent inhibitory activity, with IC50 values comparable to the well-known tyrosinase inhibitor, kojic acid.
4-Methoxybenzoylhydrazone derivatives, which share a similar structural backbone, have been investigated for their ability to inhibit protein glycation. Several of these compounds exhibited potent antiglycation activity, with IC50 values lower than the standard inhibitor, rutin.
The cytotoxic effects of various benzohydrazide derivatives have been evaluated against different cancer cell lines. The data indicates that some of these compounds exhibit significant anticancer activity.
The potent in vitro tyrosinase inhibition by 4-Hydroxy-3-methoxybenzohydrazide derivatives suggests their potential as skin-lightening agents. While specific in vivo data for these compounds is lacking, studies on other tyrosinase inhibitors with similar structural features have demonstrated efficacy in animal models. For instance, topical application of tyrosinase inhibitors has been shown to reduce hyperpigmentation in UV-induced guinea pig models and in zebrafish models. The lack of direct in vivo studies on 4-Hydroxy-3-methoxybenzohydrazide derivatives highlights a crucial area for future research to validate their cosmetic and therapeutic potential.
Anti-diabetic Activity
The significant in vitro antiglycation activity of benzohydrazide derivatives points towards a potential therapeutic role in managing diabetic complications. In vivo studies on other benzohydrazide analogs have shown promising anti-diabetic and anti-hyperlipidemic effects in animal models of diabetes, such as those induced by streptozotocin or alloxan. These studies demonstrate the potential of this class of compounds to ameliorate hyperglycemia and normalize lipid profiles, though specific data for 4-Hydroxy-3-methoxybenzohydrazide derivatives is needed to confirm these effects.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase, the key enzyme in melanin synthesis.
Materials:
Mushroom Tyrosinase
L-DOPA (3,4-dihydroxyphenylalanine)
Phosphate buffer (pH 6.8)
Test compound (4-Hydroxy-3-methoxybenzohydrazide derivative)
Kojic acid (positive control)
96-well microplate reader
Procedure:
Prepare solutions of the test compound and kojic acid at various concentrations.
In a 96-well plate, add phosphate buffer, the test compound or control, and mushroom tyrosinase solution to each well.
Incubate the plate for a short period.
Initiate the reaction by adding L-DOPA solution to each well.
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
Calculate the rate of reaction for each concentration.
The percentage of inhibition is calculated using the formula: ((Control Rate - Sample Rate) / Control Rate) * 100.
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cell line of interest
Complete cell culture medium
Test compound (4-Hydroxy-3-methoxybenzohydrazide derivative)
Solubilization solution (e.g., DMSO or a specialized reagent)
96-well cell culture plate
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Add a solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength between 500 and 600 nm.
Cell viability is expressed as a percentage of the untreated control cells.
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated.
In Vitro Antiglycation Assay (BSA-Glucose/MGO Model)
This assay measures the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs) in a model system using bovine serum albumin (BSA) and a reducing sugar like glucose or methylglyoxal (MGO).
Materials:
Bovine Serum Albumin (BSA)
Glucose or Methylglyoxal (MGO)
Phosphate buffer (pH 7.4)
Test compound (4-Hydroxy-3-methoxybenzohydrazide derivative)
Rutin or Aminoguanidine (positive control)
96-well microplate spectrofluorometer
Procedure:
Prepare a reaction mixture containing BSA, glucose or MGO, and the test compound or control in phosphate buffer.
Incubate the mixture at 37°C for an extended period (e.g., several days or weeks).
During the incubation, AGEs will form, which exhibit fluorescence.
Measure the fluorescence intensity at specific excitation and emission wavelengths (e.g., excitation at 330-370 nm and emission at 440-450 nm).
The percentage of inhibition of AGE formation is calculated by comparing the fluorescence of the test sample to that of the control (BSA + sugar).
The IC50 value can be determined from the dose-response curve.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Tyrosinase Inhibition Pathway
Antiglycation Mechanism of Action
General Experimental Workflow
Conclusion
4-Hydroxy-3-methoxybenzohydrazide derivatives have emerged as a promising class of compounds with significant in vitro efficacy as tyrosinase inhibitors and antiglycation agents. The available data, summarized in this guide, provides a strong rationale for their further development. However, the critical next step is to bridge the gap between these encouraging in vitro results and demonstrable in vivo efficacy. Future research should focus on conducting well-designed animal studies to evaluate the skin-lightening and anti-diabetic potential of these specific compounds, as well as to assess their pharmacokinetic profiles and safety. Such studies are imperative to translate the promising preclinical findings into tangible therapeutic applications.
A Comparative Guide to the Synthetic Routes of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-Hydroxy-3-methoxybenzohydrazide, a crucial building block for a variety of pharmacologicall...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-Hydroxy-3-methoxybenzohydrazide, a crucial building block for a variety of pharmacologically active compounds, can be synthesized through several pathways. This guide provides a detailed comparison of two primary synthetic routes to this intermediate, offering quantitative data, experimental protocols, and a visual workflow to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The synthesis of 4-Hydroxy-3-methoxybenzohydrazide is predominantly approached via two well-established methods: a two-step synthesis commencing from vanillic acid and a more direct one-step synthesis starting from methyl vanillate. The choice between these routes often depends on the availability of starting materials, desired purity, and overall time and resource efficiency.
Parameter
Method 1: Two-Step Synthesis from Vanillic Acid
Method 2: One-Step Synthesis from Methyl Vanillate
Below are the detailed experimental methodologies for the two synthetic routes.
Method 1: Two-Step Synthesis from Vanillic Acid
Step 1: Esterification of Vanillic Acid to Methyl 4-hydroxy-3-methoxybenzoate
This procedure is based on a general method for the esterification of carboxylic acids using thionyl chloride and methanol.[2][3]
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend vanillic acid in an excess of dry methanol.
Cool the mixture in an ice bath.
Slowly add thionyl chloride dropwise to the cooled suspension with continuous stirring.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude methyl 4-hydroxy-3-methoxybenzoate. Purify further by recrystallization if necessary.
Step 2: Hydrazinolysis of Methyl 4-hydroxy-3-methoxybenzoate
This protocol is adapted from the synthesis of a structurally similar compound.[1]
To a solution of methyl 4-hydroxy-3-methoxybenzoate in methanol, add an equimolar amount of hydrazine hydrate.
Reflux the reaction mixture for 6 hours.
After cooling, the product, 4-Hydroxy-3-methoxybenzohydrazide, will precipitate out of the solution.
Collect the solid product by filtration, wash with cold methanol, and dry to obtain the final product.
Method 2: One-Step Synthesis from Methyl 4-hydroxy-3-methoxybenzoate
This direct approach is advantageous when methyl vanillate is readily available.
In a round-bottom flask, dissolve methyl 4-hydroxy-3-methoxybenzoate in methanol.[1]
Add an equimolar amount of hydrazine hydrate to the solution.[1]
Heat the mixture to reflux and maintain for 6 hours.[1]
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
Isolate the 4-Hydroxy-3-methoxybenzohydrazide by filtration, wash with a small amount of cold methanol, and dry under vacuum. A yield of approximately 92% can be expected.[1]
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide Derivatives
The synthesized 4-Hydroxy-3-methoxybenzohydrazide can be readily converted into a diverse library of derivatives, most commonly through condensation with various aldehydes to form hydrazones.
General Procedure for Hydrazone Synthesis:
Dissolve 4-Hydroxy-3-methoxybenzohydrazide in a suitable solvent, such as ethanol or methanol.
Add an equimolar amount of the desired aldehyde to the solution.
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture. The hydrazone derivative will often precipitate and can be collected by filtration.
The crude product can be purified by recrystallization from an appropriate solvent.
Visualizing the Synthetic Pathways
The following diagram illustrates the comparison between the two primary synthetic routes for 4-Hydroxy-3-methoxybenzohydrazide.
A Comparative Guide to Tyrosinase Inhibitors: Validating the Inhibitory Effect of 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the tyrosinase inhibitory activity of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives against other...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosinase inhibitory activity of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives against other well-established tyrosinase inhibitors. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative Analysis of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary strategy for the development of skin lightening agents and treatments for hyperpigmentation. This section compares the inhibitory potency of various compounds against tyrosinase, with a focus on 4-Hydroxy-3-methoxybenzohydrazide and its derivatives.
The following table summarizes the half-maximal inhibitory concentration (IC50) and the type of inhibition for several common tyrosinase inhibitors, providing a basis for comparison. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).
This section outlines the methodologies for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide and the subsequent evaluation of its tyrosinase inhibitory activity.
Synthesis of 4-Hydroxy-3-methoxybenzohydrazide
This protocol describes a general method for the synthesis of 4-Hydroxy-3-methoxybenzohydrazide, adapted from procedures for similar hydrazide compounds.
Dissolve methyl 4-hydroxy-3-methoxybenzoate in methanol in a round-bottom flask.
Add an excess of hydrazine hydrate to the solution.
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, remove the excess methanol and hydrazine hydrate under reduced pressure using a rotary evaporator.
The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Hydroxy-3-methoxybenzohydrazide.
Tyrosinase Inhibition Assay
This protocol details a common in vitro assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
Mushroom tyrosinase
L-3,4-dihydroxyphenylalanine (L-DOPA)
Phosphate buffer (0.1 M, pH 6.8)
Test compound (4-Hydroxy-3-methoxybenzohydrazide)
Positive control (e.g., Kojic acid)
96-well microplate
Microplate reader
Procedure:
Preparation of Solutions:
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
Prepare a stock solution of L-DOPA in phosphate buffer.
Prepare various concentrations of the test compound and the positive control by dissolving them in an appropriate solvent (e.g., DMSO) and then diluting with phosphate buffer.
Assay in 96-well Plate:
In each well, add a specific volume of phosphate buffer.
Add the tyrosinase solution to each well.
Add the test compound or positive control at different concentrations to the respective wells.
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
Initiation of Reaction:
Add the L-DOPA solution to each well to start the enzymatic reaction.
Measurement:
Immediately measure the absorbance of the solution in each well at a specific wavelength (typically 475-490 nm) using a microplate reader.
Take readings at regular intervals for a defined period (e.g., every minute for 20 minutes).
Data Analysis:
Calculate the rate of reaction for each concentration of the inhibitor.
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for evaluating tyrosinase inhibitors.
comparative study of the antiglycation potential of 4-Hydroxy-3-methoxybenzohydrazide derivatives
A comparative analysis of the antiglycation potential of 4-methoxybenzoylhydrazone derivatives, structurally similar to 4-hydroxy-3-methoxybenzohydrazide derivatives, reveals significant inhibitory effects on the formati...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative analysis of the antiglycation potential of 4-methoxybenzoylhydrazone derivatives, structurally similar to 4-hydroxy-3-methoxybenzohydrazide derivatives, reveals significant inhibitory effects on the formation of advanced glycation end products (AGEs). This guide provides a detailed comparison of the antiglycation activity of various derivatives, supported by experimental data and protocols, to assist researchers and drug development professionals in this field.
Comparative Antiglycation Activity
A series of 4-methoxybenzoylhydrazone derivatives have been synthesized and evaluated for their in vitro antiglycation activity. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the glycation process, were determined and compared against the standard antiglycation agent, rutin. The results indicate that several derivatives exhibit more potent activity than the standard.
The structure-activity relationship (SAR) analysis suggests that the antiglycation potential is significantly influenced by the number and position of hydroxyl substituents on the phenyl ring.[1] For instance, compounds with multiple hydroxyl groups tend to show enhanced activity, which may be attributed to their capacity to inhibit glycoxidation.[1][2]
Table 1: Antiglycation Activity of 4-Methoxybenzoylhydrazone Derivatives
Data sourced from Molecules 2014, 19, 1286-1301.[1][2][3][4]
Experimental Protocols
The antiglycation activity of the 4-methoxybenzoylhydrazone derivatives was determined using an in vitro bovine serum albumin-methylglyoxal (BSA-MG) assay.[5]
Materials:
Bovine Serum Albumin (BSA)
Methylglyoxal (MG)
Test compounds (4-methoxybenzoylhydrazone derivatives)
Rutin (standard inhibitor)
Phosphate buffer (100 mM, pH 7.4)
Sodium azide
96-well fluorescent plates
Procedure:
A reaction mixture was prepared in each well of a 96-well plate containing 50 μL of BSA (10 mg/mL), 50 μL of methylglyoxal (14 mM), and 20 μL of the test compound at various concentrations.[5]
The final volume in each well was adjusted to 200 μL with 100 mM phosphate buffer (pH 7.4) containing sodium azide (3 mM).[5]
The plates were incubated at 37°C for 9 days under aseptic conditions.[5]
After incubation, the fluorescence intensity of the advanced glycation end products (AGEs) formed was measured using a spectrofluorometer with an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
The percentage inhibition of glycation was calculated using the following formula:
% Inhibition = [1 - (Fluorescence of test sample / Fluorescence of control)] x 100
The IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for Antiglycation Assay
Caption: Workflow of the in vitro BSA-methylglyoxal antiglycation assay.
Proposed Antiglycation Signaling Pathway
The primary mechanism by which these hydrazone derivatives are thought to exert their antiglycation effect is through the scavenging of reactive carbonyl species, such as methylglyoxal, thereby preventing the formation of AGEs.[6] Additionally, their antioxidant properties may contribute to the overall antiglycation potential by inhibiting glycoxidation.[7]
Caption: Proposed mechanism of antiglycation by scavenging reactive carbonyls.
Proper Disposal of 4-Hydroxy-3-methoxybenzohydrazide: A Guide for Laboratory Professionals
For immediate reference, treat 4-Hydroxy-3-methoxybenzohydrazide as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and disposal protocols.
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, treat 4-Hydroxy-3-methoxybenzohydrazide as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and disposal protocols.
The proper disposal of 4-Hydroxy-3-methoxybenzohydrazide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures, personal protective equipment (PPE), and waste management protocols.
Hazard Profile
4-Hydroxy-3-methoxybenzohydrazide is classified with the following hazards:
May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Given these potential hazards, it is imperative to handle this compound and its waste with care, utilizing appropriate personal protective equipment and adhering to established safety protocols.
Personal Protective Equipment (PPE)
Before handling 4-Hydroxy-3-methoxybenzohydrazide for any purpose, including disposal, ensure the following PPE is worn:
PPE Category
Specification
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Hand Protection
Nitrile or other chemically resistant gloves.
Skin Protection
Laboratory coat.
Respiratory
Use in a well-ventilated area or with a fume hood. If dust is generated, respiratory protection may be required.[3]
Step-by-Step Disposal Procedure
The following steps outline the general procedure for the disposal of 4-Hydroxy-3-methoxybenzohydrazide waste. Always defer to your local and institutional regulations.
Step 1: Waste Identification and Segregation
Solid Waste:
Collect un-used or expired 4-Hydroxy-3-methoxybenzohydrazide powder in a designated, leak-proof, and clearly labeled hazardous waste container.
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
Liquid Waste:
If 4-Hydroxy-3-methoxybenzohydrazide is in a solution, it must be collected in a designated, leak-proof, and clearly labeled liquid hazardous waste container.
Do not mix with incompatible wastes.
Step 2: Container Management
All waste containers must be securely sealed when not in use.
Label the container clearly with "Hazardous Waste" and the full chemical name: "4-Hydroxy-3-methoxybenzohydrazide".[4] Do not use abbreviations.
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5] This area should have secondary containment to prevent the spread of spills.[5]
Step 3: Disposal of Empty Containers
Thoroughly empty all contents from the original container.
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[4]
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4]
After appropriate rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Step 4: Requesting Waste Pickup
Once the hazardous waste container is full, contact your institution's EHS department to schedule a waste pickup.[4] Follow their specific procedures for collection.
Under no circumstances should 4-Hydroxy-3-methoxybenzohydrazide or its solutions be disposed of down the drain or in regular trash. [4]
Spill and Emergency Procedures
In the event of a spill:
Evacuate the immediate area if necessary.
Wear appropriate PPE before attempting to clean the spill.
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
Ventilate the area and wash the spill site once the material has been removed.
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy-3-methoxybenzohydrazide.
Essential Safety and Operational Guidance for 4-Hydroxy-3-methoxybenzohydrazide
For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for handling 4-Hydroxy-3-methoxybenzohydrazide. The following procedural guida...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-Hydroxy-3-methoxybenzohydrazide. The following procedural guidance is based on the known hazards of this compound and safety protocols for structurally similar chemicals, ensuring a comprehensive approach to laboratory safety and chemical handling.
Hazard Summary
4-Hydroxy-3-methoxybenzohydrazide is a chemical that requires careful handling due to its potential health hazards. According to available data, it can be toxic if swallowed, harmful if it comes into contact with the skin or is inhaled, and can cause significant skin and eye irritation[1].
A multi-level approach to personal protection is crucial when handling 4-Hydroxy-3-methoxybenzohydrazide. The following table outlines the recommended PPE.
Protection Level
Equipment
Specifications
Primary Protection
Safety Goggles
Chemical splash goggles that provide optimal protection against splashes[4].
Chemical-resistant gloves (neoprene or nitrile are recommended for similar compounds)[5]. It is important to consult the glove manufacturer's resistance guide.
Secondary Protection
Face Shield
Recommended in addition to goggles when there is a significant risk of splashing[5][6][7].
Respiratory Protection
An N95 dust mask or a respirator with appropriate cartridges should be used if handling fine powders or if there is a risk of aerosol generation[6]. Use should be a last resort after engineering controls are implemented[5][6].
Work Attire
Clothing
Full-length pants and closed-toe shoes are mandatory[5].
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[3][9].
Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water[3][9]. If irritation persists, seek medical advice[9].
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor[9][10].
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention[9].
Disposal Plan
Proper disposal of 4-Hydroxy-3-methoxybenzohydrazide and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: This material and its container must be disposed of as hazardous waste[8].
Container Disposal: Do not reuse empty containers. They should be handled in the same way as the substance itself[3][8].
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant[3][9]. Do not allow the product to enter drains[3][8].
Procedural Workflow for Handling 4-Hydroxy-3-methoxybenzohydrazide